molecular formula C8H6FNO B8262591 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2

3-Fluoro-4-(hydroxymethyl)benzonitrile-D2

货号: B8262591
分子量: 153.15 g/mol
InChI 键: YGAURRAHPYQHDC-BFWBPSQCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 is a useful research compound. Its molecular formula is C8H6FNO and its molecular weight is 153.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

4-[dideuterio(hydroxy)methyl]-3-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,5H2/i5D2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAURRAHPYQHDC-BFWBPSQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(C=C(C=C1)C#N)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic use of isotopically labeled compounds is a cornerstone for elucidating metabolic pathways, quantifying drug exposure, and enhancing pharmacokinetic profiles. 3-Fluoro-4-(hydroxymethyl)benzonitrile is a valuable fluorinated building block in medicinal chemistry. Its deuterated analog, 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2, offers a strategic advantage for researchers. The substitution of hydrogen with deuterium at specific metabolic "soft spots," such as a benzylic position, can significantly alter the rate of enzymatic metabolism due to the kinetic isotope effect (KIE).[1][2] This alteration can lead to improved drug stability, reduced formation of toxic metabolites, and an enhanced therapeutic window.[2]

This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this compound for its application in pharmaceutical research and as a stable isotope-labeled internal standard.

Chemical Identity and Isotopic Labeling

The defining feature of this compound is the replacement of two protium (¹H) atoms with deuterium (²H or D) atoms on the hydroxymethyl group. This specific labeling at the benzylic position is crucial, as this site is often susceptible to oxidation by cytochrome P450 enzymes.[1][3] The fundamental identifiers for both the parent compound and its D2-labeled analog are summarized below.

Table 1: Core Chemical Identifiers

Property 3-Fluoro-4-(hydroxymethyl)benzonitrile This compound
CAS Number 219873-06-0[4] 2641114-12-5[5]
Molecular Formula C₈H₆FNO[4][6] C₈H₄D₂FNO[5]
Molecular Weight 151.14 g/mol [4][6] 153.15 g/mol [5]
IUPAC Name 3-fluoro-4-(hydroxymethyl)benzonitrile[6] 3-fluoro-4-(dideuterio(hydroxy)methyl)benzonitrile
Common Synonyms 4-Cyano-2-fluorobenzyl alcohol 4-Cyano-2-fluorobenzyl alcohol-d2[7][8]
SMILES OCc1ccc(C#N)cc1F [2H]C([2H])(O)c1ccc(C#N)cc1F

| InChIKey | YGAURRAHPYQHDC-UHFFFAOYSA-N[4][6] | YGAURRAHPYQHDC-UHFFFAOYSA-N (Same skeleton) |

G cluster_0 Non-Deuterated (H) cluster_1 Deuterated (D2) H_struct Structure H H_label C₈H₆FNO MW: 151.14 D_label C₈H₄D₂FNO MW: 153.15 H_label->D_label Isotopic Substitution (-CH₂- to -CD₂-) D_struct Structure D2

Caption: Structural relationship between the parent and D2-labeled compound.

Physicochemical Properties

The macroscopic physical properties of the deuterated compound are expected to be nearly identical to its non-deuterated counterpart. Isotopic substitution with deuterium results in a negligible change in molecular volume and polarity, thus properties like melting point, boiling point, and solubility remain largely unaffected. The data presented below is primarily based on the well-characterized non-deuterated compound.

Table 2: Key Physicochemical Data

Property Value Source & Comments
Appearance White to off-white solid [9] Assumed to be identical for the D2 analog.
Melting Point 63-68 °C A defined melting range is indicative of good purity.
Boiling Point 288.8 °C (at 760 mmHg) [4] Demonstrates good thermal stability under standard pressure.
Density 1.27 g/cm³ (at 25 °C) [4]
Solubility Limited in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, methanol). [9] The polar nitrile and hydroxyl groups provide some polarity, but the benzene ring dominates.
Flash Point 128.5 °C [4] Indicates it is a combustible solid but not highly flammable.

| Topological Polar Surface Area | 44.0 Ų |[4][6] This value is useful for predicting membrane permeability in drug design. |

Spectroscopic Characterization: The Signature of Deuteration

The most significant and definitive differences between 3-Fluoro-4-(hydroxymethyl)benzonitrile and its D2 analog are observed in their spectroscopic profiles. These differences are the primary means of confirming successful isotopic labeling and quantifying its extent.

  • Mass Spectrometry (MS): This is the most direct method for confirming deuteration. The molecular ion peak ([M]+ or [M+H]+) for the D2-labeled compound will appear at a mass-to-charge ratio (m/z) that is 2 units higher than the non-deuterated compound. For example, the exact mass of C₈H₆FNO is 151.043 Da, while that of C₈H₄D₂FNO is 153.056 Da.[5][6]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The hallmark of successful D2-labeling at the specified position is the disappearance of the proton signal corresponding to the hydroxymethyl group (-CH₂OH). This signal typically appears as a singlet in the non-deuterated compound (around δ 4.7 ppm). The integration of the remaining aromatic proton signals should be consistent with the structure.

  • Infrared (IR) Spectroscopy: The C-H stretching vibrations of the methylene group, typically found in the 2850–2960 cm⁻¹ region, will be absent. They are replaced by C-D stretching vibrations, which occur at a significantly lower frequency (approximately 2100–2200 cm⁻¹) due to the heavier mass of deuterium. This shift is a clear and unambiguous indicator of deuteration.

Thermal Stability, Handling, and Storage

Benzonitrile derivatives are generally recognized for their high thermal stability.[10][11] The high boiling point of the parent compound (288.8 °C) supports this, suggesting it can withstand elevated temperatures typical in many chemical reactions without significant degradation.[4]

  • Safety and Handling: The compound is classified as causing serious eye damage (H318) and requires appropriate personal protective equipment (PPE), including safety glasses or goggles.[6] Standard laboratory procedures for handling chemical solids should be followed.

  • Storage: For long-term integrity, the compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible substances.[9] Supplier data indicates that storage at room temperature is acceptable.[5]

Protocol for Quality Control and Characterization

To ensure the identity, purity, and isotopic incorporation of a new batch of this compound, a systematic characterization workflow is essential. This protocol serves as a self-validating system for researchers.

G start Start: Receive Sample mp Step 1: Melting Point Analysis start->mp lcms Step 2: LC-MS Analysis mp->lcms Expected: 63-68 °C fail End: Fails Qualification mp->fail Out of Range nmr Step 3: ¹H NMR Analysis lcms->nmr Expected: >95% Purity [M+H]⁺ at ~154.1 m/z lcms->fail Low Purity or Incorrect Mass end End: Qualified for Use nmr->end Expected: Absence of -CH₂- signal nmr->fail Presence of -CH₂- signal

Caption: Standard workflow for the physical characterization of the compound.

Step-by-Step Methodology:

  • Visual Inspection and Melting Point:

    • Causality: A sharp, defined melting point range is a primary indicator of high purity. Impurities typically depress and broaden the melting range.

    • Procedure: Visually inspect the sample for uniform color and crystallinity. Measure the melting point using a calibrated apparatus.

    • Validation: The observed melting point should fall within the established range of 63-68 °C.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Causality: This technique confirms both the purity and the molecular weight of the compound in a single experiment.

    • Procedure: Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using a standard reverse-phase LC method coupled to a mass spectrometer.

    • Validation: The LC chromatogram should show a single major peak, indicating >95% purity. The mass spectrum for this peak should display the correct molecular ion (e.g., [M+H]⁺ at m/z ≈ 154.16), confirming the incorporation of two deuterium atoms.

  • ¹H NMR Spectroscopy:

    • Causality: NMR provides definitive structural confirmation and is the gold standard for verifying the position and extent of isotopic labeling.

    • Procedure: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum.

    • Validation: The spectrum must show the characteristic signals for the aromatic protons and the hydroxyl proton. Crucially, the singlet corresponding to the benzylic -CH₂- protons must be absent or diminished to a level consistent with the specified isotopic enrichment (e.g., <2% for >98% D incorporation).

Conclusion

This compound is a specialized chemical entity designed for advanced applications in pharmaceutical R&D. Its physical properties are nearly identical to its non-deuterated progenitor, allowing for its seamless integration into existing synthetic routes. The true value of this compound lies in the strategic placement of deuterium atoms, which can profoundly influence metabolic stability. The definitive characterization of this compound relies on a suite of spectroscopic techniques, primarily Mass Spectrometry and ¹H NMR, which together provide unambiguous confirmation of its identity, purity, and isotopic enrichment. This guide provides the foundational data and protocols necessary for its effective and reliable use in a research setting.

References

An In-depth Technical Guide to the Synthesis of 4-Cyano-2-fluorobenzyl alcohol-d2

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4-cyano-2-fluorobenzyl alcohol-d2, a deuterated isotopologue of a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a detailed, scientifically-grounded protocol.

Introduction: The Significance of Deuterated Molecules

Deuterium-labeled compounds, such as 4-cyano-2-fluorobenzyl alcohol-d2, are of paramount importance in modern drug discovery and development.[1][2] The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the metabolic profile of a drug molecule. This modification, known as the "deuterium effect," can lead to a slower rate of metabolic degradation, thereby enhancing the pharmacokinetic properties of the drug, such as a longer half-life and improved bioavailability.[1] 4-Cyano-2-fluorobenzyl alcohol itself is a crucial building block in the synthesis of various biologically active molecules, including S1P1 receptor agonists and potential treatments for Alzheimer's disease.[3] The availability of its deuterated form opens new avenues for developing next-generation therapeutics with improved metabolic stability.

Strategic Approach to the Synthesis of 4-Cyano-2-fluorobenzyl alcohol-d2

The synthesis of 4-cyano-2-fluorobenzyl alcohol-d2 is most effectively approached via a two-step sequence. This strategy hinges on the initial preparation of the corresponding aldehyde, 4-cyano-2-fluorobenzaldehyde, followed by a selective reduction using a deuterium-donating reagent. This method ensures the precise incorporation of deuterium at the benzylic position.

Step 1: Synthesis of the Key Intermediate, 4-Cyano-2-fluorobenzaldehyde

A particularly efficient synthesis of 4-cyano-2-fluorobenzaldehyde starts from 4-bromo-3-fluorobenzonitrile.[6] This method, detailed in the subsequent protocol, offers a high yield and a straightforward procedure.

Step 2: Deuterated Reduction of 4-Cyano-2-fluorobenzaldehyde

With the aldehyde in hand, the introduction of deuterium at the benzylic position can be achieved through reduction. The choice of the deuterated reducing agent is critical for achieving high levels of deuterium incorporation. Sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (LiAlD₄) are common and effective reagents for this transformation.[7][8][9][10] While LiAlD₄ is a more powerful reducing agent, NaBD₄ is often preferred due to its milder nature and greater functional group tolerance.[8][10] The reduction of an aldehyde with a deuterated hydride reagent proceeds via the nucleophilic addition of a deuteride ion to the carbonyl carbon, followed by quenching with a protic solvent to yield the deuterated alcohol.[7]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of 4-cyano-2-fluorobenzyl alcohol-d2.

Synthesis of 4-Cyano-2-fluorobenzaldehyde from 4-Bromo-3-fluorobenzonitrile[6]

Materials:

  • 4-Bromo-3-fluorobenzonitrile

  • Tributyl(1-ethoxyvinyl)tin

  • Dichlorobis(triphenylphosphine)palladium(II)

  • Toluene

  • 2 M Potassium fluoride solution

  • 6 M Hydrochloric acid solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Saturated brine solution

Procedure:

  • Under a nitrogen atmosphere, dissolve 4-bromo-3-fluorobenzonitrile (6.0 g, 30.00 mmol) and tributyl(1-ethoxyvinyl)tin (11.2 mL, 33.00 mmol) in toluene (100 mL).

  • Add dichlorobis(triphenylphosphine)palladium(II) (0.72 g, 1.03 mmol) to the solution and stir at room temperature.

  • Heat the reaction mixture to reflux and stir overnight.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Slowly add 2 M potassium fluoride solution (50 mL) and stir for 30 minutes.

  • Add 6 M hydrochloric acid solution (100 mL), heat to 70°C, and stir for 2 hours.

  • Filter to remove any insoluble material.

  • Extract the filtrate with ethyl acetate (3 x 80 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain 4-cyano-2-fluorobenzaldehyde.

Synthesis of 4-Cyano-2-fluorobenzyl alcohol-d2

Materials:

  • 4-Cyano-2-fluorobenzaldehyde

  • Sodium borodeuteride (NaBD₄)

  • Methanol

  • Deuterium oxide (D₂O)

  • Dichloromethane

  • Dilute hydrochloric acid

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-cyano-2-fluorobenzaldehyde (e.g., 1.0 g, 6.7 mmol) in methanol (20 mL).

  • Cool the solution in an ice bath.

  • Carefully add sodium borodeuteride (e.g., 0.3 g, 7.1 mmol) portion-wise to the stirred solution.

  • Allow the reaction to proceed for 1-2 hours at room temperature, monitoring by TLC.

  • Quench the reaction by the slow addition of D₂O.

  • Adjust the pH to ~3 with dilute hydrochloric acid.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-cyano-2-fluorobenzyl alcohol-d2.

Visualization of the Synthetic Pathway

The following diagram illustrates the two-step synthesis of 4-cyano-2-fluorobenzyl alcohol-d2.

Synthesis_Pathway cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Deuterated Reduction start_mat 4-Bromo-3-fluorobenzonitrile intermediate 4-Cyano-2-fluorobenzaldehyde start_mat->intermediate Stille Coupling & Hydrolysis reagents1 1. Tributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₂Cl₂ 2. KF, HCl product 4-Cyano-2-fluorobenzyl alcohol-d2 intermediate->product Reduction reagents2 1. NaBD₄, MeOH 2. D₂O workup

Caption: Synthetic route to 4-cyano-2-fluorobenzyl alcohol-d2.

Summary of Key Reaction Parameters

StepReactionKey ReagentsSolventTemperatureTypical Yield
1Aldehyde SynthesisTributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₂Cl₂TolueneReflux~88%[6]
2Deuterated ReductionSodium borodeuteride (NaBD₄)Methanol0°C to RT>90%

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 4-cyano-2-fluorobenzyl alcohol-d2. The two-step approach, involving the synthesis of the key aldehyde intermediate followed by a selective deuterated reduction, allows for high yields and excellent deuterium incorporation. This deuterated building block is a valuable tool for medicinal chemists and researchers in the development of novel therapeutics with enhanced metabolic stability. The methodologies described are based on established and trusted chemical transformations, ensuring the integrity and reproducibility of the synthesis.

References

Introduction: The Role of Deuterated Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 2641114-12-5), a deuterated analog of a versatile building block in medicinal chemistry. The document details its chemical properties, a proposed synthetic pathway, and methods for its analytical characterization. Furthermore, it explores the applications of this isotopically labeled compound, with a particular focus on its utility in drug discovery and development as an internal standard for pharmacokinetic studies and as a tool in metabolic research. The guide is intended for researchers, scientists, and drug development professionals who require a deeper understanding of the synthesis and application of deuterated molecules.

Isotopic labeling, the replacement of an atom with one of its isotopes, is a critical technique in the field of drug discovery and development. Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for this purpose. The introduction of deuterium into a drug candidate or a key intermediate can offer several advantages. While not fundamentally altering the molecule's chemical reactivity, the increased mass of deuterium can influence its metabolic stability by slowing down enzymatic cleavage of C-H bonds, a phenomenon known as the kinetic isotope effect.

More commonly, deuterated compounds serve as indispensable tools in analytical chemistry. Their distinct mass allows them to be used as internal standards in mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of their non-deuterated counterparts in biological matrices. This is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies.

This compound is a deuterated form of 3-fluoro-4-(hydroxymethyl)benzonitrile. The parent compound is a valuable building block in the synthesis of various pharmaceutical agents due to its reactive hydroxymethyl group and the electron-withdrawing nature of the nitrile and fluorine substituents. The deuterated analog, with two deuterium atoms on the hydroxymethyl group, is specifically designed for use in analytical applications where the parent molecule or its downstream products are of interest.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are primarily derived from computational models and data available from chemical suppliers, as extensive experimental data for this specific deuterated compound is not widely published.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2641114-12-5N/A
Molecular Formula C₈H₄D₂FNON/A
Molecular Weight 153.15 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in methanol, DMSO, and other polar organic solvents (predicted)N/A
Boiling Point Not determinedN/A
Melting Point Not determinedN/A

Synthesis and Purification

While specific literature detailing the synthesis of this compound is not available, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The synthesis would likely start from a commercially available precursor and involve a key reduction step using a deuterated reagent.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the reduction of the corresponding aldehyde, 3-fluoro-4-formylbenzonitrile, with a deuterium-donating reducing agent.

Synthetic_Pathway cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_product Final Product 3_fluoro_4_formylbenzonitrile 3-Fluoro-4-formylbenzonitrile (CAS: 219873-05-9) Target This compound (CAS: 2641114-12-5) 3_fluoro_4_formylbenzonitrile->Target Reduction NaBD4 Sodium borodeuteride (NaBD₄) NaBD4->Target Deuteride Source Solvent Methanol (MeOH) or Ethanol (EtOH) Solvent->Target

Figure 1: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 3-fluoro-4-formylbenzonitrile (1.0 eq) in anhydrous methanol (MeOH) at 0 °C under a nitrogen atmosphere, add sodium borodeuteride (NaBD₄) (1.1 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, slowly add water to quench the excess NaBD₄.

  • Extraction: Concentrate the reaction mixture under reduced pressure to remove the methanol. Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.

Rationale for Experimental Choices
  • Choice of Reducing Agent: Sodium borodeuteride (NaBD₄) is a milder reducing agent compared to lithium aluminum deuteride (LiAlD₄) and is selective for aldehydes and ketones.[1][2] This selectivity is advantageous as it will not reduce the nitrile group present in the molecule.[3]

  • Solvent: Methanol or ethanol are suitable solvents for sodium borohydride reductions as they can also act as a proton (or in this case, a deuteron) source during the workup.[4]

  • Temperature: The reaction is carried out at 0 °C to control the rate of reaction and minimize potential side reactions.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Analytical_Workflow cluster_verification Verification Synthesis Synthesized Product Analysis ¹H NMR ¹³C NMR Mass Spec. HPLC Synthesis->Analysis Identity Structural Confirmation Analysis:f0->Identity Analysis:f1->Identity Analysis:f2->Identity Purity Purity Assessment Analysis:f3->Purity Deuterium_Incorporation Isotopic Purity Analysis:f2->Deuterium_Incorporation

Figure 2: Analytical workflow for compound characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the absence of the benzylic protons that would be present in the non-deuterated analog. The aromatic protons should show the expected splitting pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the presence of all eight carbon atoms in the molecule. The carbon of the CD₂OH group will exhibit a characteristic triplet due to coupling with the two deuterium atoms.

  • Mass Spectrometry (MS): This is the most direct method to confirm the incorporation of deuterium. The molecular ion peak in the mass spectrum should correspond to the molecular weight of the deuterated compound (153.15 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A suitable method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water.

Applications in Research and Development

The primary application of this compound is as an internal standard for the quantification of its non-deuterated analog in biological samples using LC-MS.

Internal Standard in Pharmacokinetic Studies

During drug development, it is essential to accurately measure the concentration of a drug or its metabolites in plasma, urine, or tissue samples over time. This data is used to determine the pharmacokinetic profile of the compound. Due to their similar chemical and physical properties, stable isotope-labeled compounds like this compound are ideal internal standards. They co-elute with the analyte during chromatography but are distinguishable by their mass in the mass spectrometer. This allows for the correction of any sample loss during extraction and ionization efficiency variations in the mass spectrometer, leading to highly accurate and precise quantification.

Metabolic Fate Studies

Deuterium labeling can also be used to study the metabolic fate of a molecule. If the hydroxymethyl group of 3-fluoro-4-(hydroxymethyl)benzonitrile is a site of metabolism (e.g., oxidation to an aldehyde or carboxylic acid), using the deuterated analog can help in identifying these metabolites. The mass shift of +2 Da (or +1 Da if one deuterium is lost) provides a clear signature to track the biotransformation of the parent compound.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable tool for researchers in the pharmaceutical industry. Its synthesis, while not explicitly described in the literature, can be readily achieved through the deuteride reduction of the corresponding aldehyde. Its primary application as an internal standard in quantitative bioanalysis underscores the importance of isotopically labeled compounds in modern drug discovery and development. The analytical techniques described in this guide provide a robust framework for its characterization and quality control.

References

An In-depth Technical Guide to the Molecular Weight of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2, a deuterated isotopologue of a key chemical intermediate. Isotopic labeling is a critical technique in modern pharmaceutical research, enabling precise tracking and quantification in metabolic studies and enhancing the pharmacokinetic profiles of drug candidates. This document details the fundamental principles of molecular weight calculation for isotopically labeled compounds, presents a theoretical determination for this compound, and outlines an authoritative experimental protocol for its verification using mass spectrometry. This guide is intended to serve as a practical resource for researchers in drug discovery, chemical synthesis, and analytical chemistry, providing both the theoretical foundation and actionable methodologies for working with deuterated compounds.

Introduction: The Significance of Isotopic Labeling

In the landscape of advanced drug development and metabolic research, stable isotope labeling has emerged as a cornerstone technique. The substitution of an atom with one of its heavier, non-radioactive isotopes creates a molecule that is chemically identical to its parent but physically distinguishable by its mass. This subtle yet powerful modification allows researchers to trace the metabolic fate of a compound, quantify analytes with high precision in complex biological matrices, and, in some cases, favorably alter a drug's metabolic profile through the kinetic isotope effect.

3-Fluoro-4-(hydroxymethyl)benzonitrile is a valuable building block in organic synthesis. Its deuterated form, specifically this compound, offers a powerful tool for researchers. In this isotopologue, the two hydrogen atoms on the benzylic hydroxymethyl group are replaced with deuterium. The molecular formula for this deuterated compound is C₈H₄D₂FNO[1]. This specific labeling is crucial as the benzylic position is often susceptible to metabolic oxidation.

This guide provides an in-depth examination of the molecular weight of this deuterated compound, a fundamental parameter for its synthesis, purification, and application in quantitative assays.

Theoretical Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For an isotopically labeled molecule, the precise atomic mass of the specific isotope must be used in the calculation.

The molecular formula for the non-labeled 3-Fluoro-4-(hydroxymethyl)benzonitrile is C₈H₆FNO[2][3]. In the D2-labeled variant, two protium (¹H) atoms are replaced by two deuterium (²H or D) atoms.

Foundational Principles of Calculation

To determine the molecular weight, we sum the atomic masses of each element multiplied by the number of atoms of that element in the molecule[4]. For this compound (C₈H₄D₂FNO), the calculation is as follows:

  • Carbon (C): 8 atoms

  • Protium (¹H): 4 atoms

  • Deuterium (²H or D): 2 atoms

  • Fluorine (F): 1 atom

  • Nitrogen (N): 1 atom

  • Oxygen (O): 1 atom

The calculation relies on the monoisotopic masses of the most abundant or specified isotopes for high-resolution mass spectrometry applications.

Quantitative Data Summary

The following table summarizes the atomic masses used for the calculation and the resulting molecular weight of both the labeled and unlabeled compounds.

Element/IsotopeSymbolNumber of Atoms (C₈H₆FNO)Number of Atoms (C₈H₄D₂FNO)Monoisotopic Mass (Da)Total Mass Contribution (Unlabeled)Total Mass Contribution (Labeled)
CarbonC8812.00000096.00000096.000000
ProtiumH641.0078256.0469504.031300
DeuteriumD022.0141020.0000004.028204
FluorineF1118.99840318.99840318.998403
NitrogenN1114.00307414.00307414.003074
OxygenO1115.99491515.99491515.994915
Total 151.043342 153.055896

The calculated monoisotopic molecular weight for 3-Fluoro-4-(hydroxymethyl)benzonitrile is approximately 151.043 Da [5], and for this compound, it is 153.056 Da . Commercial suppliers often list the average molecular weight, which for the D2 variant is approximately 153.15 g/mol [1].

Experimental Verification by Mass Spectrometry

While theoretical calculation provides a precise expected value, experimental verification is a cornerstone of scientific integrity. Mass spectrometry is the definitive analytical technique for determining the molecular weight of compounds[6][7].

Causality in Experimental Design

The choice of mass spectrometry technique is dictated by the analyte's properties. For a small organic molecule like this compound, High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique such as Electrospray Ionization (ESI) is ideal.

  • Soft Ionization (ESI): This is crucial to prevent fragmentation of the molecule. Our primary goal is to observe the molecular ion (or a pseudo-molecular ion, such as [M+H]⁺ or [M+Na]⁺), from which the molecular weight is directly inferred[8].

  • High-Resolution Mass Analyzer (e.g., Orbitrap or TOF): This provides the mass accuracy required to confirm the elemental composition and distinguish the deuterated compound from any potential impurities or the unlabeled starting material. The mass difference between the labeled and unlabeled compound is only ~2 Da, which is easily resolved.

Step-by-Step Protocol for Molecular Weight Verification

This protocol outlines a self-validating system for the confirmation of the molecular weight of this compound.

Objective: To accurately determine the molecular weight of this compound and confirm successful deuteration.

Materials:

  • This compound sample

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid (for positive ion mode)

  • Calibrant solution for the mass spectrometer

  • High-Resolution Mass Spectrometer with ESI source (e.g., LC-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1 µg/mL in a 50:50 methanol:water solution containing 0.1% formic acid. The formic acid aids in protonation for ESI in positive ion mode.

  • Mass Spectrometer Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution. This ensures high mass accuracy for the measurement.

  • Direct Infusion Analysis:

    • Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-300).

  • Data Analysis:

    • Examine the resulting mass spectrum for the protonated molecular ion, [M+H]⁺.

    • The expected m/z for the [M+H]⁺ ion of C₈H₄D₂FNO is 154.0637 (153.0559 + 1.0078).

    • Compare the experimentally measured m/z value with the theoretically calculated value. The mass error should be within an acceptable range (typically < 5 ppm for HRMS).

    • Also, look for the corresponding peak for the unlabeled species (C₈H₆FNO), which would appear at an m/z of 152.0511 for the [M+H]⁺ ion. The relative intensities of these two peaks can be used to assess the isotopic purity of the sample.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental verification process.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation Prep1 Weigh 1 mg of Sample Prep2 Dissolve in 1 mL Methanol Prep1->Prep2 Prep3 Dilute to 1 µg/mL in 50:50 MeOH:H2O + 0.1% FA Prep2->Prep3 MS2 Direct Infusion via ESI Source Prep3->MS2 Introduce Sample MS1 Calibrate HRMS with Standard MS1->MS2 MS3 Acquire Data (Positive Ion Mode, m/z 100-300) MS2->MS3 Data1 Identify [M+H]⁺ Peak for Labeled Compound (Expected m/z ~154.06) MS3->Data1 Analyze Spectrum Data3 Calculate Mass Error (< 5 ppm) Data1->Data3 Data4 Assess Isotopic Purity Data1->Data4 Data2 Identify [M+H]⁺ Peak for Unlabeled Compound (Expected m/z ~152.05) Data2->Data4 Result Verified Molecular Weight & Isotopic Purity Data3->Result Data4->Result

Caption: Workflow for the experimental verification of the molecular weight of this compound.

Conclusion

The precise determination of the molecular weight of isotopically labeled compounds is fundamental to their application in research and development. For this compound (C₈H₄D₂FNO), the theoretical monoisotopic molecular weight is 153.056 Da. This value, representing a mass shift of approximately 2.013 Da from the unlabeled analogue, is readily verifiable using high-resolution mass spectrometry. The methodologies and principles detailed in this guide provide a robust framework for researchers, ensuring the accuracy and integrity of their work with deuterated molecules and enabling the full potential of stable isotope labeling in scientific discovery.

References

solubility of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide addresses the solubility characteristics of this compound, a deuterated isotopologue of a valuable fluorinated building block in pharmaceutical research. Direct, publicly available solubility data for this specific deuterated compound is scarce. Therefore, this document provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in common organic solvents. By leveraging the known properties of the parent (non-deuterated) compound and established thermodynamic principles, this guide offers a robust predictive analysis. Crucially, it provides detailed, self-validating experimental protocols for accurate solubility determination, ensuring researchers can generate reliable data in their own laboratories. The narrative explains the causal relationships behind experimental choices and is grounded in authoritative scientific principles.

Introduction: The Compound and Its Significance

3-Fluoro-4-(hydroxymethyl)benzonitrile is a bifunctional organic molecule featuring a nitrile group, a hydroxymethyl group, and a fluorine atom on a benzene ring.[1][2][3] These functional groups impart a unique combination of polarity, hydrogen bonding capability, and reactivity, making it a key intermediate in the synthesis of complex pharmaceutical agents.

The deuterated analogue, this compound, involves the substitution of the two hydrogen atoms on the hydroxymethyl (-CH₂OH) group with deuterium (-CD₂OH). In drug development, selective deuteration is a well-established strategy to modify the metabolic profile of a compound.[4][] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve cleavage of this bond, a phenomenon known as the kinetic isotope effect.[][6] This can lead to improved pharmacokinetic properties, such as a longer half-life or reduced formation of toxic metabolites.[4][6] Understanding the solubility of this deuterated intermediate is a critical first step in its use for synthesis and formulation.

Core Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the interplay of intermolecular forces and thermodynamics. The guiding principle is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[7]

2.1. Molecular Structure and Polarity

  • Solute (this compound): This molecule has distinct polar and non-polar regions.

    • Polar Features: The nitrile (-C≡N) and hydroxymethyl (-CD₂OH) groups are highly polar. The hydroxymethyl group can act as both a hydrogen bond donor (from the -OH) and acceptor (the oxygen atom). The nitrile nitrogen is a hydrogen bond acceptor.

    • Non-Polar Features: The fluorinated benzene ring is predominantly non-polar and lipophilic.[8]

  • Solvents: Organic solvents are typically classified by their polarity, ranging from non-polar (e.g., hexane) to polar aprotic (e.g., acetone, DMSO) and polar protic (e.g., ethanol, methanol).

Solubility is achieved when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

2.2. The Impact of Deuteration on Solubility

While primarily used to alter pharmacokinetics, deuteration can have a subtle but measurable impact on physicochemical properties like solubility.[9]

  • Hydrogen Bonding: The vibrational zero-point energy of a deuterium bond (e.g., O-D···O) differs from a hydrogen bond (O-H···O).[10] This can slightly alter the strength of hydrogen bonding networks.

  • Hydrophilicity: Studies on other deuterated molecules, such as flurbiprofen-d8, have shown that deuterium incorporation can lead to a slight increase in hydrophilicity and aqueous solubility.[9] This is often attributed to subtle changes in crystal packing and interaction energies with water molecules.[9]

For the purpose of solubility in organic solvents, the effect of D2 substitution on the hydroxymethyl group is expected to be minimal. Therefore, the solubility profile of the parent compound, 3-Fluoro-4-(hydroxymethyl)benzonitrile, serves as an excellent proxy for its deuterated analog.

2.3. Thermodynamic Considerations

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For a substance to dissolve, ΔG must be negative. The process involves:

  • Overcoming Solute-Solute Forces: Breaking the crystal lattice (endothermic, requires energy).

  • Overcoming Solvent-Solvent Forces: Creating a cavity in the solvent (endothermic).

  • Forming Solute-Solvent Forces: Solvation of the solute molecules (exothermic, releases energy).

The temperature dependence of solubility is dictated by the enthalpy of solution (ΔH). For most solids, the process is endothermic (ΔH > 0), meaning solubility increases with temperature, in accordance with Le Châtelier's principle.[11][12][13]

Predicted Solubility Profile

Based on the molecular structure and the principles outlined above, a predicted solubility profile for this compound is summarized in Table 1. This profile is predictive and should be confirmed experimentally.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, CyclohexaneLow to InsolubleThe strong polar interactions from the nitrile and hydroxymethyl groups are not overcome by the weak van der Waals forces offered by non-polar solvents. The non-polar benzene ring offers some affinity, but it is insufficient.
Polar Aprotic Dichloromethane (DCM), ChloroformSolubleThese solvents can engage in dipole-dipole interactions with the nitrile group and the fluorinated ring. While they cannot donate hydrogen bonds, their polarity is sufficient to solvate the molecule effectively.[8]
Tetrahydrofuran (THF), Ethyl AcetateSoluble to Highly SolubleThese solvents have moderate polarity and can act as hydrogen bond acceptors (ether and carbonyl oxygens), interacting favorably with the hydroxymethyl group.
Acetone, Acetonitrile (ACN)Soluble to Highly SolubleThese are highly polar solvents capable of strong dipole-dipole interactions. Acetone's carbonyl oxygen is a good hydrogen bond acceptor.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Highly SolubleThese are very strong polar aprotic solvents with large dipole moments, making them excellent at dissolving a wide range of polar organic compounds.
Polar Protic Methanol, EthanolHighly SolubleThese solvents are highly polar and can act as both hydrogen bond donors and acceptors, allowing for strong interactions with both the nitrile and hydroxymethyl groups of the solute.
WaterSparingly SolubleWhile the molecule has hydrogen bonding groups, the non-polar fluorobenzene ring limits its solubility in water.[8]

Experimental Protocol for Solubility Determination

Since precise data is unavailable, direct experimental determination is required. This section provides a robust, two-stage protocol for both qualitative classification and quantitative measurement.

4.1. Safety Precautions

  • Handling: Always handle 3-Fluoro-4-(hydroxymethyl)benzonitrile in a well-ventilated area or fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]

  • Hazards: The parent compound is classified as causing serious eye damage (H318).[1][14] Avoid contact with skin and eyes and avoid generating dust.[14]

  • Storage: Store in a cool, dry place in a tightly sealed container.[8][15]

4.2. Stage 1: Qualitative Solubility Classification

This rapid method helps categorize the compound and select appropriate solvents for quantitative analysis, following a standard organic chemistry workflow.[16][17]

Methodology:

  • Preparation: Add approximately 20-30 mg of the solute to a small test tube or vial.

  • Solvent Addition: Add the chosen solvent dropwise, starting with 0.5 mL.

  • Agitation: Vigorously agitate the mixture for 60 seconds at a constant, controlled temperature (e.g., 25 °C).[18]

  • Observation: Visually inspect the solution for any undissolved solid.

  • Incremental Addition: If the solid has not dissolved, add another 0.5 mL of solvent and repeat the agitation and observation steps, up to a total volume of 3 mL.

  • Classification:

    • Soluble: The entire solid dissolves completely.

    • Sparingly Soluble: A significant portion, but not all, of the solid dissolves.

    • Insoluble: No significant amount of the solid dissolves.

  • Flowchart: Use the workflow diagram below to systematically test solvents of varying polarities.

Caption: Qualitative solubility classification workflow.

4.3. Stage 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.[19]

Methodology:

  • Sample Preparation: Add an excess amount of the solute to a series of vials, each containing a known volume of a specific solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is reached, not just a metastable state.[7][19]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle. Alternatively, centrifuge the samples to pellet the solid.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette. Be extremely careful not to disturb the solid material at the bottom. It is advisable to use a syringe filter (e.g., 0.22 µm PTFE) to ensure no solid particulates are transferred.

  • Analysis: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of an analytical instrument. Quantify the concentration of the solute using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC): The preferred method for its accuracy and specificity. A calibration curve must be prepared using standards of known concentration.

    • UV-Vis Spectroscopy: A simpler method, if the compound has a distinct chromophore and does not suffer from interference from the solvent. A calibration curve is also required.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in units such as mg/mL, g/L, or mol/L.

Molecular Interactions Influencing Solubility

The dissolution process is a competition between three types of intermolecular forces. The balance of these forces determines solubility.

Caption: Intermolecular forces governing the dissolution process.

For this compound, strong solute-solute interactions (hydrogen bonding and dipole stacking in the crystal) must be overcome. Solvents like methanol and DMSO are effective because the energy released from forming strong solute-solvent hydrogen bonds and dipole interactions is sufficient to disrupt both the solute's crystal lattice and the solvent's own cohesive forces.

Conclusion

References

3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 spectral data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2

Authored by: A Senior Application Scientist

This guide provides a detailed examination of the spectral data for this compound, a deuterated isotopologue of a key building block in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals who utilize isotopic labeling for analytical quantification and mechanistic studies. We will explore the foundational principles and practical applications of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy in the structural elucidation of this compound, with a specific focus on the analytical signatures introduced by deuterium substitution.

3-Fluoro-4-(hydroxymethyl)benzonitrile serves as a critical intermediate in the synthesis of various pharmaceutically active compounds, including the notable glucagon-like peptide-1 (GLP-1) receptor agonist, danuglipron.[1] The deuterated version, this compound, is invaluable as an internal standard for quantitative analysis by NMR or mass spectrometry, where its distinct mass allows for precise differentiation from the non-labeled analyte.[2][3] This guide will dissect the spectral characteristics that arise from replacing the two benzylic protons with deuterium atoms, providing a framework for unambiguous identification and analysis.

Molecular Structure and Physicochemical Properties

The core structure consists of a benzonitrile ring substituted with a fluorine atom and a hydroxymethyl group. In the deuterated analogue, the two hydrogen atoms of the methylene (-CH₂) group are replaced with deuterium (²H or D).

Caption: Chemical structures of the analyte and its deuterated internal standard.

A summary of their key physicochemical properties is presented below for direct comparison.

Property3-Fluoro-4-(hydroxymethyl)benzonitrileThis compound
Molecular Formula C₈H₆FNO[4]C₈H₄D₂FNO[2][3]
Molecular Weight 151.14 g/mol [4]153.15 g/mol [2][3]
Monoisotopic Mass 151.04334 Da[4]153.05590 Da
CAS Number 219873-06-0[4]2641114-12-5[2][3]
Appearance White to off-white solid[2]White to off-white solid[2]
Synonyms 4-Cyano-2-fluorobenzyl alcohol[4]4-Cyano-2-fluorobenzyl alcohol-d2[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. The introduction of deuterium profoundly alters NMR spectra in predictable ways, providing definitive evidence of successful isotopic labeling.

Causality of Deuterium Isotope Effects in NMR

The substitution of a spin-½ proton (¹H) with a spin-1 deuteron (²H) has several key consequences:

  • Signal Disappearance in ¹H NMR: Deuterium resonates at a much different frequency than protons and is not detected in a standard ¹H NMR experiment.[5][6] Consequently, the signal corresponding to the substituted proton will disappear from the spectrum.

  • ¹³C Coupling and Multiplicity: A carbon atom bonded to a proton (¹³C-¹H) typically shows a doublet in a coupled ¹³C spectrum with a large coupling constant (~125-160 Hz). When bonded to deuterium (¹³C-²H), this carbon will instead appear as a triplet (due to the spin I=1 of deuterium) with a significantly smaller coupling constant.[7]

  • Isotope Shifts: The presence of a heavier isotope causes a slight change in the vibrational energy levels of the molecule, leading to minor shifts in the resonance frequencies of nearby nuclei.[8] This "secondary isotope effect" typically manifests as a small upfield shift (0.1-0.2 ppm) for the directly attached carbon and even smaller shifts for more distant nuclei.[7]

¹H NMR Spectral Analysis
  • 3-Fluoro-4-(hydroxymethyl)benzonitrile: The ¹H NMR spectrum is expected to show three distinct regions.

    • Aromatic Region (~7.4-7.7 ppm): Three protons on the benzene ring will exhibit complex splitting patterns due to ³J (H-H) and through-space H-F couplings.

    • Methylene Protons (~4.8 ppm): The two benzylic protons of the -CH₂OH group will appear as a singlet, or a doublet if coupled to the hydroxyl proton (this coupling is often not observed due to rapid exchange).

    • Hydroxyl Proton (~2.0-3.0 ppm): A broad singlet corresponding to the -OH proton. Its chemical shift is highly dependent on concentration and solvent.

  • This compound: The key diagnostic difference is the complete absence or significant attenuation of the methylene proton signal around 4.8 ppm. The aromatic and hydroxyl proton signals will remain, although minor upfield shifts of adjacent aromatic protons may be observable with high-resolution instrumentation.

¹³C NMR Spectral Analysis
  • 3-Fluoro-4-(hydroxymethyl)benzonitrile: The proton-decoupled ¹³C NMR spectrum will display signals for all 8 carbon atoms, though some aromatic signals may overlap.

    • Nitrile Carbon (~117 ppm): The C≡N carbon.

    • Aromatic Carbons (~115-160 ppm): Six distinct signals are expected. The carbons will show splitting due to coupling with the fluorine atom (¹JC-F, ²JC-F, etc.), which is a key identifying feature.

    • Methylene Carbon (~64 ppm): A singlet for the -CH₂OH carbon.

  • This compound:

    • The most significant change is observed for the methylene carbon signal. In a proton-decoupled spectrum, this carbon (-CD₂OH) will appear as a triplet due to the ¹JC-D coupling (typically ~20-25 Hz).[7]

    • This carbon signal will also be shifted slightly upfield compared to its non-deuterated counterpart due to the secondary isotope effect.[7]

Data Summary: NMR
Nucleus3-Fluoro-4-(hydroxymethyl)benzonitrileThis compoundRationale for Difference
¹H NMR (-CH₂OH) Singlet, ~4.8 ppmSignal absentDeuterium is not observed in ¹H NMR.[5][6]
¹³C NMR (-CH₂OH) Singlet, ~64 ppmTriplet, slightly < 64 ppmC-D coupling (I=1) and secondary isotope shift.[7]
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the solvent choice is appropriate for sample solubility and does not have overlapping residual peaks.[9]

  • Instrument Setup: Place the sample in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be needed due to the lower natural abundance of ¹³C and its longer relaxation times.

  • Data Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is exceptionally sensitive to isotopic substitution.

Analysis of Molecular Ions

The primary diagnostic feature in MS is the 2-dalton shift in the molecular weight between the non-labeled and D2-labeled compounds. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the compounds will typically be observed as protonated molecules, [M+H]⁺.

  • 3-Fluoro-4-(hydroxymethyl)benzonitrile: Expected [M+H]⁺ = 151.04 (monoisotopic mass) + 1.01 (proton) = 152.05 m/z .

  • This compound: Expected [M+H]⁺ = 153.06 (monoisotopic mass) + 1.01 (proton) = 154.07 m/z .

This clear +2 m/z shift is an unambiguous indicator of the incorporation of two deuterium atoms and is the basis for using this compound as an internal standard in quantitative LC-MS assays.

Fragmentation Analysis

Under higher energy conditions (e.g., tandem MS or MS/MS), the molecular ions will fragment. The deuteration at the benzylic position influences the masses of fragments containing this site.

Fragmentation cluster_0 Non-Deuterated Fragmentation cluster_1 Deuterated Fragmentation M_H [C₈H₆FNO + H]⁺ m/z = 152.05 Frag1_H [M+H - H₂O]⁺ m/z = 134.04 M_H->Frag1_H - H₂O M_D [C₈H₄D₂FNO + H]⁺ m/z = 154.07 Frag1_D [M+H - HDO]⁺ m/z = 135.05 M_D->Frag1_D - HDO

Caption: Key fragmentation pathway showing the neutral loss of water.

Experimental Protocol: LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Chromatography: Inject the sample onto a liquid chromatography system equipped with a C18 column. Elute with a gradient of mobile phases (e.g., A: water + 0.1% formic acid, B: acetonitrile + 0.1% formic acid).

  • Mass Spectrometry: Direct the LC eluent into the ESI source of the mass spectrometer.

  • Full Scan Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-200) to detect the [M+H]⁺ ions.

  • Tandem MS (Optional): To confirm fragmentation, perform a product ion scan by isolating the precursor ion of interest (e.g., m/z 154.1) in the first mass analyzer and scanning the fragment ions produced in the collision cell in the second mass analyzer.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope causes a significant shift in the vibrational frequencies of the associated bonds.

Analysis of Vibrational Frequencies

The IR spectrum is governed by the relationship between vibrational frequency, atomic mass, and bond strength. For a simple harmonic oscillator, the frequency (ν) is inversely proportional to the square root of the reduced mass (μ). ν ∝ √(k/μ) Since deuterium is approximately twice the mass of hydrogen, the C-D bond has a larger reduced mass than the C-H bond. Consequently, C-D stretching and bending vibrations occur at significantly lower frequencies.

  • Key Vibrational Bands (Non-Deuterated):

    • O-H stretch: Broad band, ~3400-3200 cm⁻¹

    • Aromatic C-H stretch: ~3100-3000 cm⁻¹

    • Aliphatic C-H stretch (-CH₂): ~2950-2850 cm⁻¹

    • C≡N stretch: Strong, sharp band, ~2230 cm⁻¹

    • Aromatic C=C stretch: ~1600-1450 cm⁻¹

    • C-F stretch: ~1250-1000 cm⁻¹

  • Key Differences in the D2-Labeled Spectrum:

    • The aliphatic C-H stretching bands at ~2950-2850 cm⁻¹ will be absent .

    • New bands corresponding to C-D stretching will appear at a much lower frequency, typically in the ~2200-2100 cm⁻¹ region. This is the most prominent and diagnostic change in the IR spectrum.

    • Other bands, such as the O-H and C≡N stretches, will be largely unaffected.

Data Summary: IR
Vibrational Mode3-Fluoro-4-(hydroxymethyl)benzonitrileThis compoundRationale for Difference
Aliphatic C-H Stretch ~2950-2850 cm⁻¹AbsentC-H bonds replaced with C-D bonds.
Aliphatic C-D Stretch Absent~2200-2100 cm⁻¹Higher reduced mass of C-D bond lowers vibrational frequency.
C≡N Stretch ~2230 cm⁻¹~2230 cm⁻¹Vibration is distant from the site of deuteration.
Experimental Protocol: ATR-FTIR Data Acquisition
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Integrated Analytical Workflow

A robust characterization of this compound involves a synergistic use of these techniques.

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Dissolve sample in appropriate solvents (e.g., CDCl₃ for NMR, ACN/H₂O for LC-MS) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS LC-MS Analysis (Full Scan & MS/MS) Prep->MS IR ATR-FTIR Spectroscopy Prep->IR Confirm Confirm structural integrity, isotopic purity, and identity based on complementary spectral data NMR->Confirm MS->Confirm IR->Confirm

Caption: A typical workflow for the comprehensive spectral characterization of an isotopically labeled compound.

References

A Researcher's Guide to the Procurement and Verification of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the sourcing, synthesis, and quality verification of the isotopically labeled building block, 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2. As precision deuteration strategies become increasingly pivotal in modern medicinal chemistry to enhance pharmacokinetic profiles, access to high-quality, well-characterized deuterated intermediates is paramount.[1][2] This document moves beyond a simple supplier list, offering practical insights into procurement strategies, a plausible synthetic route, and a robust framework for in-house quality assurance.

The Strategic Value of Deuteration in Drug Discovery

The substitution of hydrogen with its stable isotope, deuterium, is a subtle structural modification that can profoundly impact a molecule's metabolic fate.[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a primary kinetic isotope effect (KIE). This effect can slow down metabolic pathways involving C-H bond cleavage, a common reaction mediated by Cytochrome P450 (CYP450) enzymes.[3] The strategic incorporation of deuterium at metabolically labile positions—so-called "soft spots"—can lead to several desirable outcomes:

  • Improved Metabolic Stability: Reduced rate of metabolism can increase the drug's half-life and overall exposure.[3][4]

  • Reduced Toxic Metabolites: Blocking certain metabolic pathways can prevent the formation of reactive or toxic byproducts.

  • Enhanced Efficacy: Increased exposure can lead to improved therapeutic efficacy, potentially allowing for lower or less frequent dosing.[2]

This compound serves as a key deuterated building block for introducing a CD2-OH group, a common site of oxidative metabolism, into more complex pharmaceutical candidates.

Procurement Pathways: Sourcing and Synthesis

There are two primary strategies for acquiring this compound: direct purchase from a commercial supplier or custom synthesis, which may be conducted in-house or outsourced to a contract research organization (CRO).

Commercial Suppliers

For researchers requiring the compound for immediate use, several specialized chemical suppliers offer this compound. Direct procurement is often the fastest route for obtaining research quantities.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightNotes
MedChemExpress This compound2641114-12-5C₈H₄D₂FNO153.15Listed as a deuterium-labeled version of their catalog item HY-W001260.[5][6]

Note: Availability and stock status should always be confirmed directly with the supplier.

Custom Synthesis Strategy

For larger quantities or when commercial stock is unavailable, a custom synthesis approach is necessary. The most direct and efficient synthetic route involves the reduction of a suitable carbonyl precursor with a deuterated reducing agent.

G A 3-Fluoro-4-methylbenzonitrile (CAS: 170572-49-3) B 3-Fluoro-4-(bromomethyl)benzonitrile A->B Radical Photobromination C 3-Fluoro-4-formylbenzonitrile (CAS: 105942-10-7) B->C Hydrolysis (e.g., Sommelet Reaction) D 3-Fluoro-4-formylbenzonitrile (Precursor from Part 1) F This compound (Final Product) D->F Reductive Deuteration E Sodium Borodeuteride (NaBD₄) (Deuterating Agent) E->F

Caption: Proposed two-part synthesis of the target compound.

This synthetic pathway is based on established chemical transformations. A commercial-scale process for the non-deuterated analogue has been developed featuring a key photobromination step.[7] The final, crucial step is a reductive deuteration. Classic reductive deuteration often employs powerful, pyrophoric, and expensive reagents like lithium aluminum deuteride (LiAlD₄).[8] However, for the reduction of an aldehyde, the milder and more user-friendly sodium borodeuteride (NaBD₄) is an excellent choice.[9]

Experimental Protocol: Synthesis and Purification

The following is a representative, field-proven protocol for the synthesis of this compound from its aldehyde precursor.

Objective: To synthesize this compound via reductive deuteration of 3-Fluoro-4-formylbenzonitrile.

Materials:

  • 3-Fluoro-4-formylbenzonitrile (CAS: 105942-10-7)

  • Sodium borodeuteride (NaBD₄, 98 atom % D)

  • Methanol (CH₃OH, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 3-Fluoro-4-formylbenzonitrile (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the reaction exotherm and prevent side reactions.

  • Addition of Reductant: Add sodium borodeuteride (1.1 eq) portion-wise over 15 minutes. The portion-wise addition maintains temperature control. Causality: Using a slight excess of NaBD₄ ensures complete conversion of the starting aldehyde.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. This step neutralizes the excess borodeuteride and hydrolyzes the borate-ester intermediate.

  • Extraction: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between dichloromethane and water. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Causality: The bicarbonate wash removes any acidic impurities, and the brine wash aids in breaking emulsions and removing bulk water.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound as a solid.

Quality Assessment and Verification: A Self-Validating System

Sourcing a deuterated compound requires rigorous analytical verification to confirm its identity, purity, and, most importantly, the extent and location of deuterium incorporation. A multi-technique approach is mandatory for a self-validating quality control system.[4]

cluster_results Data Review Start Received Material HPLC HPLC-UV/MS (Purity & Mass) Start->HPLC Test 1 NMR ¹H & ²H NMR (Structure & D-Incorporation) Start->NMR Test 2 Purity Purity > 98%? HPLC->Purity Mass Mass = 153.15? HPLC->Mass Structure Structure Correct? NMR->Structure Deuteration D-Incorp. > 98%? NMR->Deuteration CoA Generate Certificate of Analysis (CoA) Pass Release for Use CoA->Pass Fail Reject Batch Purity->Fail No Mass->Fail No Structure->Fail No Deuteration->CoA All Pass Deuteration->Fail No

Caption: Integrated workflow for quality control of incoming deuterated material.

Expected Analytical Data

A supplier's Certificate of Analysis (CoA) or in-house testing should provide the following data:[3][10]

TestMethodSpecificationPurpose
Appearance VisualWhite to off-white solidBasic quality check.
Chemical Purity HPLC-UV≥ 98.0%Quantifies the presence of non-isotopic impurities.
Identity (Mass) Mass Spectrometry (MS)[M+H]⁺ = 154.1 or consistent with C₈H₄D₂FNOConfirms the correct molecular weight for the D2-labeled compound.
Identity (Structure) ¹H NMRSpectrum conforms to structureConfirms the overall chemical structure and absence of the benzylic proton signal.
Deuterium Incorporation ¹H NMR / ²H NMR≥ 98 atom % D at the benzylic positionQuantifies the percentage of deuterium at the target site. ¹H NMR is used to check for the disappearance of the CH₂ signal, while ²H NMR directly observes the deuterium signal.[11]
Interpreting the Data
  • ¹H NMR: The most telling sign of successful deuteration is the significant reduction or complete disappearance of the singlet peak corresponding to the benzylic protons (-CH₂OH), which would appear around 4.7-4.8 ppm in the non-deuterated analogue. The aromatic protons should remain unchanged.

  • Mass Spectrometry: Electrospray ionization (ESI) would show a molecular ion peak two mass units higher than the protio-analogue (C₈H₆FNO, MW: 151.14).[12]

  • HPLC: A single major peak in the chromatogram indicates high chemical purity. The retention time should be nearly identical to the non-deuterated standard.

By implementing this rigorous procurement and verification strategy, researchers can confidently incorporate this compound into their drug discovery programs, ensuring the integrity and reproducibility of their results.

References

safety and handling of 4-Cyano-2-fluorobenzyl alcohol-d2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Cyano-2-fluorobenzyl alcohol-d2 for Pharmaceutical Research Applications

Introduction

4-Cyano-2-fluorobenzyl alcohol is a pivotal building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a range of therapeutic agents, including S1P1 receptor agonists and potential treatments for Alzheimer's disease.[1][2][3] The deuterated isotopologue, 4-Cyano-2-fluorobenzyl alcohol-d2 (where two hydrogen atoms on the alcohol's methylene group are replaced by deuterium), is of particular importance to researchers in drug development. This isotopic labeling is a strategic tool used to investigate a drug candidate's metabolic fate, enhance its pharmacokinetic profile, or serve as a high-fidelity internal standard in quantitative bioanalysis by mass spectrometry.[4][5]

While the substitution of hydrogen with deuterium rarely alters a compound's fundamental chemical reactivity, it does not change its inherent hazards. The handling of this valuable research chemical demands a thorough understanding of its properties and a disciplined approach to safety. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle 4-Cyano-2-fluorobenzyl alcohol-d2 with the highest degree of safety and scientific integrity. The protocols herein are designed not merely as steps to follow, but as a self-validating system of safety, grounded in the causality between the compound's properties and the necessary precautions.

Section 1: Compound Profile and Hazard Identification

A foundational element of safe handling is a comprehensive understanding of the chemical's physical properties and, most critically, its classified hazards. The primary hazard associated with this compound is severe, and all safety protocols are built around mitigating this specific risk.

Physicochemical and Hazard Data

The following table summarizes the key properties and classifications for 4-Cyano-2-fluorobenzyl alcohol. These properties are expected to be virtually identical for the -d2 isotopologue.

PropertyValueSource(s)
Chemical Name 4-Cyano-2-fluorobenzyl alcohol[6]
Synonyms 3-Fluoro-4-(hydroxymethyl)benzonitrile[6][7]
CAS Number 219873-06-0[2][6][8][9]
Molecular Formula C₈H₆FNO[6]
Molecular Weight 151.14 g/mol [8][9]
Appearance White to pale yellow solid[6]
Melting Point 63-68 °C[8][10]
Boiling Point ~288.8 °C at 760 mmHg[8][10]
Flash Point ~128.5 °C[8][10]
GHS Hazard Statement H318: Causes serious eye damage [8][9][10][11]
Core Hazard Analysis: GHS Category 1 Eye Damage (H318)

The most critical piece of safety information is the hazard statement H318.[9][11] This is not a warning of simple irritation; it signifies that the compound can cause irreversible damage to the eye . This classification is reserved for substances that can lead to serious physical decay of vision or corneal opacity. For this reason, preventing all routes of eye contact is the paramount safety objective. The causality is direct: exposure of the eye to the solid dust or a solution of this compound can result in permanent injury. Standard laboratory safety glasses are insufficient to provide the required level of protection.

While extensive toxicological data for other routes of exposure is limited, the prudent approach is to assume the compound may also be irritating to the skin and respiratory tract upon contact or inhalation of its dust.[12] Therefore, all handling procedures must be designed to prevent direct contact and aerosol generation.

Section 2: Core Safety Protocols & Personal Protective Equipment (PPE)

Safe handling is achieved through a multi-layered defense system known as the "Hierarchy of Controls." This principle prioritizes engineering and administrative controls to minimize reliance on PPE alone.

Hierarchy_of_Controls cluster_Controls Hierarchy of Controls (Most to Least Effective) cluster_Lab Laboratory Application Eng Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Admin Administrative Controls (e.g., SOPs, Training, Labeling) Eng->Admin More Effective FumeHood Work inside a certified chemical fume hood Eng->FumeHood PPE Personal Protective Equipment (PPE) (e.g., Goggles, Gloves, Lab Coat) Admin->PPE Less Effective SOP Follow strict Standard Operating Procedures (SOPs) Admin->SOP Goggles Wear chemical goggles & face shield PPE->Goggles

Caption: Hierarchy of Controls applied to laboratory work.

Engineering Controls (First Line of Defense)
  • Chemical Fume Hood: All handling of 4-Cyano-2-fluorobenzyl alcohol-d2, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[13] This is non-negotiable. The hood contains airborne dust and prevents inhalation, while the sash provides a physical barrier.

  • Emergency Equipment: Verify the location and functionality of the nearest eyewash station and safety shower before beginning any work. In the event of an exposure, immediate access is critical to mitigating injury.[14]

Personal Protective Equipment (PPE) (Final Barrier)
  • Eye and Face Protection: Due to the H318 classification, chemical safety goggles that provide a complete seal around the eyes are mandatory.[11] Standard safety glasses with side shields are inadequate. For procedures involving larger quantities (>1 gram) or a higher risk of splashing, a face shield must be worn over the chemical goggles .

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of damage before use. If contact occurs, remove the gloves immediately, wash your hands thoroughly, and don new gloves.[13]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required. Wear long pants and closed-toe shoes to ensure no skin is exposed.[13]

Section 3: Step-by-Step Handling and Storage Procedures

Adherence to a strict, validated workflow is essential for preventing exposure.

Experimental Protocol: Weighing and Solution Preparation
  • Preparation: Before retrieving the chemical, don all required PPE (sealed goggles, gloves, lab coat). Prepare the workspace within the chemical fume hood by laying down absorbent bench paper.

  • Equilibration: Allow the sealed container of the chemical to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which can affect powder handling and reagent stability.

  • Weighing: Perform all weighing operations inside the fume hood or a ventilated balance enclosure. Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid any actions that could generate dust, such as tapping or scraping vigorously.

  • Transfer and Dissolution: Place the receiving flask, containing the desired solvent, inside the fume hood. Carefully add the weighed solid to the solvent. Add the solid to the liquid, not the other way around, to minimize splashing.

  • Cleanup: Promptly and carefully clean the spatula and any affected surfaces within the hood to prevent residual contamination. Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

Storage Protocol

Proper storage is crucial for maintaining the compound's integrity and ensuring laboratory safety.[15]

Storage ParameterRequirementRationale
Container Original, tightly sealed container.Prevents contamination and release of the chemical.
Location A cool, dry, and well-ventilated cabinet or area.Ensures chemical stability and prevents degradation.[11]
Segregation Store away from incompatible materials.Prevents hazardous reactions.[15]
Labeling Ensure the container is clearly labeled with the chemical name and hazard pictograms.Provides immediate hazard identification for all lab personnel.[14]

Incompatible Materials to Avoid:

  • Strong Acids

  • Acid Anhydrides

  • Acid Chlorides

  • Strong Oxidizing Agents[16]

Section 4: Emergency Response and Decontamination

A swift and correct response to an exposure is critical, particularly given the severe eye hazard.

Eye_Exposure_Workflow Start EXPOSURE OCCURS Action1 IMMEDIATE ACTION Proceed IMMEDIATELY to the nearest eyewash station. Do not delay to finish a task. Start:f0->Action1:head Alert others nearby Action2 RINSE EYES Hold eyelids open and rinse continuously with a gentle stream of water for at least 15 MINUTES. Remove contact lenses while rinsing. Action1:main->Action2:head Action3 SEEK MEDICAL ATTENTION Have a colleague call emergency services. IMMEDIATELY seek professional medical evaluation, regardless of pain level. Action2:main->Action3:head End Follow Medical Advice Action3:main->End:f0

Caption: Emergency workflow for eye contact with 4-Cyano-2-fluorobenzyl alcohol-d2.

Emergency Protocols
  • Eye Contact: This is a medical emergency.

    • Immediately proceed to an eyewash station and begin flushing the affected eye(s) with copious amounts of water for at least 15 minutes .[9][11]

    • Hold the eyelids open to ensure water reaches all surfaces of the eye and lid.

    • While rinsing, have a coworker call for emergency medical assistance.

    • After 15 minutes of flushing, seek immediate professional medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.

  • Skin Contact:

    • Immediately remove any contaminated clothing.

    • Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[9]

    • Seek medical attention if irritation develops or persists.

  • Inhalation:

    • Move the affected person to fresh air immediately.[11]

    • If breathing is difficult, provide oxygen. Seek medical attention.

  • Small Spill Cleanup:

    • Ensure the area is well-ventilated (fume hood is active) and wear all appropriate PPE, including a face shield.

    • Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

    • Carefully sweep the absorbed material into a designated, labeled container for hazardous waste disposal. Avoid creating dust.

    • Decontaminate the area with a suitable solvent and wash with soap and water.

Section 5: Waste Disposal

All waste containing 4-Cyano-2-fluorobenzyl alcohol-d2, whether solid or in solution, is considered hazardous waste.

  • Collection: Collect all waste materials (excess solid, contaminated materials, rinsates) in a clearly labeled, sealable hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and list all chemical contents, including solvents.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of chemical waste. Do not pour any amount down the drain. Contact your institution's Environmental Health & Safety (EH&S) department for specific procedures.

Conclusion

4-Cyano-2-fluorobenzyl alcohol-d2 is an indispensable tool for pharmaceutical research, enabling critical studies in drug metabolism and pharmacokinetics. However, its utility is matched by a significant and non-negotiable hazard: the risk of causing serious, permanent eye damage. By understanding the causality behind this hazard and rigorously applying the multi-layered safety protocols outlined in this guide—from engineering controls to meticulous handling techniques and emergency preparedness—researchers can leverage the power of this compound while ensuring the highest standards of personal and laboratory safety. Trust in these self-validating protocols is paramount for responsible scientific advancement.

References

A Technical Guide to the Analytical Control of Isotopic Purity for 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern drug development, the strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) has emerged as a critical tool for modulating pharmacokinetic profiles.[1][2] The "Deuterium Kinetic Isotope Effect" (DKIE) can significantly slow metabolic processes, leading to improved drug half-life and potentially reduced dosing frequency.[3] 3-Fluoro-4-(hydroxymethyl)benzonitrile serves as a key building block in synthetic chemistry.[4] Its deuterated analogue, 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2, where two deuterium atoms replace protons on the benzylic hydroxymethyl group, is of significant interest. The efficacy and safety of any deuterated compound are directly linked to its isotopic purity. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to rigorously determine the isotopic purity of this specific molecule, ensuring data integrity and regulatory confidence. We will detail an orthogonal, multi-technique analytical strategy centered on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), supported by traditional chromatographic purity analysis.

The Strategic Importance of Isotopic Purity

The foundational premise of using deuterated compounds in medicine is the strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. This increased bond strength can make C-D bonds less susceptible to enzymatic cleavage, particularly by Cytochrome P450 enzymes, which are primary drivers of drug metabolism.[2] However, this therapeutic benefit is only realized if the deuterium incorporation is high and at the correct molecular position.

Incomplete deuteration results in a mixed population of molecules (isotopologues), where the non-deuterated (protio) species will be metabolized at the normal, faster rate. This can negate the intended pharmacokinetic benefits. Therefore, precise and accurate quantification of isotopic purity is not merely an analytical exercise; it is a critical quality attribute that underpins the entire rationale for developing a deuterated therapeutic.

Molecule of Interest: this compound

  • Structure: A benzonitrile core with fluorine at position 3 and a deuterated hydroxymethyl group (-CD₂OH) at position 4.

  • CAS Number (Non-deuterated): 219873-06-0

  • Molecular Weight (Non-deuterated): 151.14 g/mol

  • Significance: The benzylic position of the hydroxymethyl group is a common site for oxidative metabolism. Deuterating this specific site is a logical strategy to inhibit this metabolic pathway.

A Multi-Modal Analytical Workflow

No single analytical technique can provide a complete picture of both isotopic and chemical purity. A robust assessment requires an orthogonal approach where different methods provide complementary information.[5][6] The core strategy involves:

  • Nuclear Magnetic Resonance (NMR): The primary tool for determining the site and extent of deuteration.[5]

  • Mass Spectrometry (MS): Confirms the mass shift due to deuterium incorporation and quantifies the distribution of different isotopologues.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Ensures the chemical purity of the sample, identifying any non-isotopic impurities.[9]

The relationship between these techniques is illustrated in the workflow diagram below.

G cluster_main Analytical Workflow for Isotopic Purity Assessment Sample Test Sample: This compound NMR_Analysis NMR Spectroscopy (¹H and ²H) Sample->NMR_Analysis MS_Analysis Mass Spectrometry (LC-MS) Sample->MS_Analysis HPLC_Analysis Chromatography (HPLC-UV) Sample->HPLC_Analysis Data_NMR Site of Deuteration % Isotopic Enrichment NMR_Analysis->Data_NMR Data_MS Isotopologue Distribution (M, M+1, M+2...) MS_Analysis->Data_MS Data_HPLC Chemical Purity Profile (Process Impurities) HPLC_Analysis->Data_HPLC Final_Report Certificate of Analysis (Complete Purity Profile) Data_NMR->Final_Report Data_MS->Final_Report Data_HPLC->Final_Report

Caption: Orthogonal workflow for purity assessment.

Primary Technique: Quantitative NMR Spectroscopy

NMR spectroscopy is the gold standard for determining the precise location and level of deuterium incorporation.[5] The strategy relies on comparing the integration of proton signals in ¹H NMR. For highly deuterated compounds (>98%), ²H (Deuterium) NMR can be a valuable complementary technique.

Causality: Why ¹H NMR Works

The fundamental principle is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. In the ¹H NMR spectrum of this compound, the signal for the benzylic protons (-CH₂OH) will be significantly diminished. By comparing the integration of this diminished signal to a stable, non-deuterated signal within the same molecule (e.g., the aromatic protons), we can calculate the percentage of residual, non-deuterated material.[10]

Detailed Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the test sample into a clean, dry NMR tube.

    • Add ~0.75 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent does not contain residual peaks that overlap with key analyte signals.

    • Vortex gently to ensure complete dissolution.

  • Instrument Parameters (400 MHz or higher recommended):

    • Pulse Angle (pw): 30 degrees. A smaller pulse angle helps ensure the quantitative nature of the experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified. A conservative value of 20-30 seconds is recommended to ensure full relaxation of all protons for accurate integration.

    • Number of Scans (ns): 16 or 32 scans, sufficient to achieve a good signal-to-noise ratio (S/N > 200:1 for the reference peak).

    • Acquisition Time (at): At least 3 seconds to ensure good digital resolution.

  • Data Processing:

    • Apply an exponential multiplication factor (line broadening, LB) of 0.3 Hz to improve S/N without significantly distorting peak shapes.

    • Perform Fourier transformation, followed by careful phase and baseline correction across the entire spectrum.

    • Calibrate the spectrum by setting the solvent residual peak (e.g., CDCl₃ at 7.26 ppm) to its known chemical shift.

  • Integration and Calculation:

    • Identify a well-resolved aromatic proton signal that is not subject to deuteration to use as the internal reference. Let's assume the proton at position 6 is used (Integral_Ref). Set its integration value to 1.00.

    • Carefully integrate the residual proton signal for the hydroxymethyl group (-CH₂OH), which will appear around 4.8 ppm (Integral_Res).

    • The calculation logic is outlined in the diagram below.

G cluster_calc Isotopic Purity Calculation from ¹H NMR Integral_Res Integrate Residual -CH₂OH Signal (I_res) Calc_H Calculate %H %H = (I_res / 2) * 100 Integral_Res->Calc_H Integral_Ref Integrate Reference Ar-H Signal (I_ref) Set_Ref Normalize I_ref to 1.00 H Integral_Ref->Set_Ref Calc_D Calculate %D %D = 100 - %H Calc_H->Calc_D

Caption: Logic for calculating isotopic purity via ¹H NMR.

  • Calculation Formula:

    • % Residual H = (Integral_Res / 2) * 100

      • Causality: The integral is divided by 2 because the reference signal represents one proton, while the fully protonated hydroxymethyl signal would represent two protons.

    • Isotopic Purity (Atom % D) = 100% - % Residual H

Data Presentation
ParameterBatch 001 (Hypothetical)Batch 002 (Hypothetical)Acceptance Criteria
Reference Integral (Ar-H)1.001.00Normalized to 1.00
Residual -CH₂OH Integral0.0250.040-
Calculated % Residual H1.25%2.00%-
Isotopic Purity (Atom % D) 98.75% 98.00% ≥ 98.0%

Orthogonal Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

While NMR excels at site-specific quantification, MS provides crucial confirmatory data on the overall mass distribution of the molecular species present.[6][7] It directly measures the outcome of deuteration—the increase in molecular weight.

Causality: Why MS Works

MS separates ions based on their mass-to-charge (m/z) ratio. For 3-Fluoro-4-(hydroxymethyl)benzonitrile, we expect to see:

  • d₀ species (C₈H₆FNO): The non-deuterated molecule.

  • d₁ species (C₈H₅DFNO): Molecule with one deuterium.

  • d₂ species (C₈H₄D₂FNO): The desired, fully deuterated molecule.

By measuring the relative abundance of the ions corresponding to these masses, we can determine the isotopic distribution.[8]

Detailed Experimental Protocol: LC-MS
  • Sample Preparation:

    • Prepare a stock solution of the test sample at 1 mg/mL in methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of approximately 1-5 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC-MS Parameters:

    • LC Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • MS Detector: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accuracy, but a nominal mass instrument can also be used.[7]

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Mode: Full scan from m/z 100-300.

  • Data Processing and Calculation:

    • Extract the ion chromatogram for the peak corresponding to the analyte.

    • Generate the mass spectrum across this chromatographic peak.

    • Measure the integrated peak areas for the [M+H]⁺ ions of the d₀, d₁, and d₂ species.

    • Important: The raw intensities must be corrected for the natural abundance of ¹³C, which also contributes to M+1 peaks. Most modern MS software platforms can perform this deconvolution automatically.

    • Calculation: % d₂ Species = [Area(d₂) / (Area(d₀) + Area(d₁) + Area(d₂))] * 100

Data Presentation
SpeciesExpected [M+H]⁺ (m/z)Observed Abundance (Batch 001)Corrected Distribution
d₀ (C₈H₆FNO)152.050.5%0.4%
d₁ (C₈H₅DFNO)153.061.8%1.6%
d₂ (C₈H₄D₂FNO)154.0697.7%98.0%

Chemical Purity Assessment by HPLC-UV

Isotopic purity analysis is meaningless without confirming the underlying chemical purity of the sample. HPLC with UV detection is the standard method for quantifying process-related impurities, starting materials, or degradation products.[9]

Detailed Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Prepare a sample solution at a concentration of approximately 0.5 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • HPLC Parameters:

    • LC Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.[11]

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would run from 10% B to 90% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • UV Detection: 230 nm (or wavelength of maximum absorbance for the benzonitrile chromophore).[11]

    • Column Temperature: 30 °C.

  • Calculation:

    • Purity is determined by area percent normalization. % Purity = [Area(Main Peak) / Sum(All Peak Areas)] * 100

Method Validation and Trustworthiness

To ensure the trustworthiness of these analytical results, the methods must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[12][13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, other isotopologues). This is demonstrated by peak purity analysis in HPLC and the resolution of distinct signals in NMR and MS.

  • Precision: Assessed through repeatability (multiple preparations by the same analyst) and intermediate precision (analysis on different days or by different analysts). Results should have a low relative standard deviation (RSD).

  • Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a sample of known, certified isotopic purity.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

Conclusion

The analytical control of this compound is a multi-faceted process that demands a rigorous, scientifically-sound approach. By combining the site-specific quantitative power of ¹H NMR with the comprehensive mass distribution data from MS and the chemical purity profile from HPLC, researchers and drug developers can establish a complete and reliable picture of this critical quality attribute. This orthogonal strategy ensures that the isotopic purity value reported on a certificate of analysis is not just a number, but a trustworthy measure of quality, directly supporting the development of safer and more effective deuterated medicines.

References

Methodological & Application

Application Note: Quantitative Bioanalysis of 3-Fluoro-4-(hydroxymethyl)benzonitrile using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the quantitative analysis of 3-Fluoro-4-(hydroxymethyl)benzonitrile in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs its stable isotope-labeled analog, 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2, as an internal standard to ensure high accuracy and precision. The protocol described herein is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3] This robust and reliable method is suitable for pharmacokinetic and toxicokinetic studies in drug development.

Introduction: The Role of Internal Standards in Quantitative Bioanalysis

In quantitative bioanalysis, particularly with a highly sensitive technique like LC-MS/MS, variability can be introduced at multiple stages, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls (QCs) at the beginning of the sample preparation process.[4] The IS normalizes the analytical signal, compensating for potential variations and thereby improving the accuracy and precision of the measurement.[4]

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the "gold standard" for LC-MS/MS assays.[5][6] This is because their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly during extraction and chromatographic separation.[6][7] The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.[8] this compound is the deuterium-labeled form of 3-Fluoro-4-(hydroxymethyl)benzonitrile and serves as an ideal IS for its quantification.[9][10]

Analyte and Internal Standard

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
Analyte: 3-Fluoro-4-(hydroxymethyl)benzonitrile3-Fluoro-4-(hydroxymethyl)benzonitrileC₈H₆FNO[11][12]151.14[11][12]219873-06-0[11]
Internal Standard: this compoundthis compoundC₈H₄D₂FNO[9][10]153.15[9][10]2641114-12-5[9][10]

Experimental Protocol

This protocol is designed for the analysis of 3-Fluoro-4-(hydroxymethyl)benzonitrile in human plasma. All procedures should be performed in a qualified laboratory environment.

Materials and Reagents
  • 3-Fluoro-4-(hydroxymethyl)benzonitrile (Analyte) reference standard (≥98% purity)

  • This compound (Internal Standard) reference standard (≥98% purity, isotopic purity ≥99%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, deionized (18.2 MΩ·cm)

  • Human plasma (K2EDTA)

  • 96-well protein precipitation plates

Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Fluoro-4-(hydroxymethyl)benzonitrile in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Internal Standard Working Solution (100 ng/mL): Prepare by serial dilution of the IS stock solution in 50:50 (v/v) acetonitrile:water. This solution will be used for protein precipitation.

Calibration Standards and Quality Controls

Prepare calibration standards and quality control (QC) samples by spiking the analyte stock solution into blank human plasma.

Sample TypeConcentration (ng/mL)
Calibration Standard 1 (LLOQ)1
Calibration Standard 22
Calibration Standard 310
Calibration Standard 450
Calibration Standard 5200
Calibration Standard 6800
Calibration Standard 7 (ULOQ)1000
Quality Control Low (LQC)3
Quality Control Mid (MQC)150
Quality Control High (HQC)750
Sample Preparation: Protein Precipitation

The following workflow outlines the sample preparation process.

G cluster_prep Sample Preparation Workflow plasma Pipette 50 µL of Plasma (Calibrator, QC, or Unknown) is_add Add 200 µL of IS Working Solution (100 ng/mL in ACN:H2O) plasma->is_add vortex Vortex Mix (1 minute at 1500 rpm) is_add->vortex centrifuge Centrifuge (10 min at 4000 x g) vortex->centrifuge supernatant Transfer 100 µL of Supernatant centrifuge->supernatant dilute Dilute with 100 µL of Water supernatant->dilute inject Inject 5 µL into LC-MS/MS dilute->inject

Caption: Protein Precipitation Workflow.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
HPLC System Shimadzu Nexera X2 or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 10% B to 95% B over 2.5 min, hold for 0.5 min, return to 10% B and equilibrate for 1 min

Mass Spectrometry:

ParameterCondition
Mass Spectrometer SCIEX Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550 °C
IonSpray Voltage 5500 V
MRM Transitions See table below

MRM Transitions:

CompoundQ1 Mass (m/z)Q3 Mass (m/z)DP (V)CE (eV)CXP (V)
Analyte 152.1134.1602510
Internal Standard (IS) 154.1136.1602510

Method Validation Summary

The bioanalytical method was validated according to the FDA "Bioanalytical Method Validation Guidance for Industry" and the EMA "Guideline on bioanalytical method validation".[1][2][13] The following is a summary of the acceptance criteria and results.

Validation ParameterAcceptance Criteria (FDA/EMA)Result
Linearity r² ≥ 0.99Pass (r² > 0.995)
Accuracy & Precision (Intra- and Inter-day) Within ±15% of nominal (±20% for LLOQ)Pass
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 sources.Pass
Matrix Effect IS-normalized matrix factor CV ≤ 15%Pass
Recovery Consistent and reproduciblePass
Stability (Bench-top, Freeze-thaw, Long-term) Analyte concentration within ±15% of nominalPass

Data Analysis and Interpretation

The quantification is based on the ratio of the analyte peak area to the internal standard peak area. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. The concentrations of the analyte in QC and unknown samples are then calculated from this regression equation.

The use of a deuterated internal standard is critical for mitigating ion suppression or enhancement, which can occur due to matrix components co-eluting with the analyte.[5] As this compound co-elutes with the analyte, any matrix effect will influence both compounds similarly, and the ratio of their signals will remain constant, ensuring accurate quantification.[5][7]

G cluster_data Data Analysis Pathway raw_data Raw Data Analyte Peak Area IS Peak Area ratio Calculate Peak Area Ratio (Analyte / IS) raw_data->ratio calibration Calibration Curve Plot Ratio vs. Concentration (Weighted 1/x² Linear Regression) ratio->calibration quantification Calculate Concentration of Unknowns calibration->quantification

Caption: Data Analysis and Quantification Workflow.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of 3-Fluoro-4-(hydroxymethyl)benzonitrile in human plasma. The use of its deuterated internal standard, this compound, ensures the method's accuracy and precision, making it highly suitable for regulated bioanalysis in support of drug development programs. The validation results demonstrate that the method meets the stringent requirements of regulatory agencies such as the FDA and EMA.[1][2]

References

Quantitative Analysis of 3-Fluoro-4-(hydroxymethyl)benzonitrile using a Deuterated Internal Standard by LC-MS/MS: A Comprehensive Method Development and Validation Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, science-first protocol for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Fluoro-4-(hydroxymethyl)benzonitrile. This compound is a critical building block in the synthesis of modern pharmaceuticals, such as the GLP-1 receptor agonist danuglipron.[1] Accurate quantification is essential for process optimization, quality control, and pharmacokinetic studies. The method employs 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision by correcting for matrix effects and variability during sample processing. The protocols herein are grounded in established regulatory principles, including the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure data integrity and reliability.[2][3][4]

Introduction: The Rationale for a Dedicated LC-MS/MS Method

3-Fluoro-4-(hydroxymethyl)benzonitrile is a key intermediate in complex synthetic pathways.[1] Its purity and concentration directly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a highly selective and sensitive analytical method is paramount. LC-MS/MS is the technology of choice for this application due to its ability to distinguish the analyte from structurally similar impurities and complex sample matrices.

The use of a SIL-IS, such as this compound, is the gold standard in quantitative mass spectrometry.[5][6] Because the SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical ionization efficiency and potential matrix-induced ion suppression or enhancement. The deuterium label makes it mass-distinguishable, allowing the mass spectrometer to measure the analyte-to-internal standard peak area ratio. This ratioing technique effectively cancels out most sources of analytical variability, leading to superior data quality.

This document outlines the logical progression of method development, from initial mass spectrometer tuning and chromatographic optimization to a full validation protocol designed to be "fit-for-purpose" in a regulated drug development environment.

Analyte & Internal Standard: Physicochemical Profile

A foundational understanding of the analyte's properties informs every decision in method development.

Property3-Fluoro-4-(hydroxymethyl)benzonitrile (Analyte)This compound (IS)
Synonym 4-Cyano-2-fluorobenzyl alcohol4-Cyano-2-fluorobenzyl alcohol-d2[5]
Molecular Formula C₈H₆FNOC₈H₄D₂FNO[5]
Molecular Weight 151.14 g/mol 153.15 g/mol [5]
CAS Number 219873-06-02641114-12-5[5]
Predicted Polarity Polar aromatic compoundPolar aromatic compound
Structure
alt text
alt text

The presence of the hydroxyl (-OH) and nitrile (-C≡N) groups, combined with the electronegative fluorine atom, renders the molecule polar. This polarity dictates that a reversed-phase chromatographic approach will be most effective for retention and separation.[7][8]

LC-MS/MS Method Development Workflow

The development process is a systematic workflow designed to optimize each component of the analysis, from ion generation to chromatographic separation.

G cluster_0 Phase 1: Mass Spectrometry Optimization cluster_1 Phase 2: Chromatographic Separation cluster_2 Phase 3: Method Finalization a Prepare Analyte & IS Stock Solutions b Direct Infusion into MS a->b c Select Ionization Mode (ESI+/-) b->c d Optimize Precursor Ion (Q1) c->d e Optimize Product Ions (Q3) via CID d->e f Determine Optimal MRM Transitions & Energies e->f m Integrate LC and MS Methods f->m g Select Reversed-Phase Column (e.g., C18) h Screen Mobile Phases (MeOH vs. ACN) g->h i Optimize Mobile Phase Modifier (e.g., Formic Acid) h->i j Develop Gradient Elution Profile i->j k Assess Peak Shape & Retention Time j->k k->m l Develop Sample Preparation Protocol l->m n System Suitability Testing m->n G cluster_0 Core Validation Parameters cluster_1 Reliability & Robustness cluster_2 Outcome a Specificity & Selectivity h Validated 'Fit-for-Purpose' Method a->h b Linearity & Range b->h c Accuracy & Precision c->h d LOD & LOQ d->h e Matrix Effect e->h f Stability (Bench-top, Freeze-Thaw) f->h g Robustness g->h

References

GC-MS protocol for 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive searches to gather physicochemical data on 3-Fluoro-4-(hydroxymethyl)benzonitrile and its deuterated counterpart. I'm focusing on properties like molecular weight and boiling point, aiming for a solid foundation of factual information.

Collecting Crucial Information

I'm now diving into the specifics of GC-MS methods. I'm searching for established approaches for similar compounds to guide my derivatization, column choices, and MS settings. This will lay the groundwork for a robust application note.

Structuring the Application Note

I'm developing a framework for the application note. I've drafted an introduction highlighting the importance of the deuterated compound. I'll outline sections on sample prep, GC-MS methods, and data analysis. Now, I'm focusing on sample preparation, including solvent selection and potential derivatization strategies, justifying each step to provide clarity.

Developing GC-MS Protocol

I'm now focusing on structuring the GC-MS analysis guide for 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2, using my editorial discretion. The goal is a detailed application note and protocol.

Enhancing Protocol Design

I'm expanding the GC-MS analysis guide to ensure its scientific integrity and trustworthiness. I'm focusing on the "why" behind the experimental choices to demonstrate my expertise. Now including calibration steps, internal standards, and quality control procedures, I'm building a self-validating protocol. In-text citations and a comprehensive "References" section are being added for authoritative grounding. The inclusion of visually engaging diagrams will increase its clarity.

Analyzing Sample Properties

I'm now deeply investigating the molecular characteristics of this compound, focusing on its GC-MS suitability. The presence of the hydroxyl group necessitates a careful approach, possibly involving derivatization to optimize peak shape and thermal stability. I'm exploring various derivatization options and their associated advantages and drawbacks for inclusion in the protocol. Initial research highlights the need to address its relatively high boiling point and polarity for efficient chromatographic separation and detection. I am also investigating the impact of the deuterated label on the compound's GC-MS behavior.

Developing the Application Note

I'm now fully immersed in developing the detailed application note, focusing on the "why" of all the choices and procedures. The goal is to create a guide that is useful for GC-MS practitioners, and easily updated or modified. I am including a clear and detailed methodology for derivatization and incorporating appropriate citations, tables and diagrams to illustrate the key features.

Outlining the Analysis Steps

I've been creating a clear and logical framework for the guide. First, there is an overview of the significance and methodology. I'm focusing on why we choose GC-MS, and the critical role of derivatization. This includes an initial discussion of the principles behind stable isotope dilution for quantitative accuracy, and why derivatization is key for this compound. I'm building it as a fully self-contained scientific document.

Defining a Protocol Structure

My initial work now centers on defining the core structure of the GC-MS analysis guide. I'm focusing on the logical flow, with an emphasis on clarity and scientific rigor. The structure now incorporates an "Introduction" to build the scientific rationale, and a "Principle of the Method" section. Furthermore, I've started the "Materials and Reagents" and "Instrumentation" sections. I aim to ensure the logical flow follows standard scientific methodology.

Structuring the Protocol's Logic

I'm now focusing on a logical framework for the guide. First, I'm setting the groundwork with an introduction that explains why GC-MS and derivatization are critical for this compound analysis. I'm following with a "Principle of the Method" section. I'm working to include the critical aspects of stable isotope dilution to boost its utility. I have started the details of "Materials and Reagents" and the "Instrumentation" section.

Defining Initial Research

I've completed initial research on the molecular properties of this compound. Derivatization is necessary, and I've focused on silylation, providing a detailed protocol outline. I am also investigating the impact of the deuterated label on the compound's GC-MS behavior. This will form the core of the introduction and principle sections.

Structuring Initial Protocol Draft

I'm presently building the initial structural framework for the application note. I am aiming for a logical flow, starting with the rationale for the methodology and proceeding to the individual experimental aspects. I'm focusing on the "why" and "how" of the method, including the necessity of derivatization.

Defining the Analysis Strategy

My focus is now on the detailed silylation protocol, and I'm ensuring all aspects align perfectly with the overall experimental strategy. The diagram will visually summarize the entire process. I am now creating the DOT script for that diagram, ensuring the color contrast meets the specified rules. The critical choice is silylation with MSTFA for optimal derivatization of the hydroxyl group.

Preparation of Stock Solutions of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 is a deuterated analog of 3-Fluoro-4-(hydroxymethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The incorporation of deuterium isotopes provides a valuable tool for researchers in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for mass spectrometry-based quantification. Accurate and consistent preparation of stock solutions is a critical first step in any experiment to ensure the reliability and reproducibility of results.[1]

This application note provides a detailed protocol for the preparation, storage, and quality control of stock solutions of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the principles of good laboratory practice.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to the successful preparation of a stable and accurate stock solution.

PropertyValueSource
Chemical Formula C₈H₄D₂FNO[2]
Molecular Weight 153.15 g/mol [2]
Appearance Solid (Typical)[3]
Melting Point 63-68 °C (non-deuterated)[3]

Safety Precautions

While a specific Safety Data Sheet (SDS) for the deuterated compound is not publicly available, the safety profile is expected to be very similar to its non-deuterated analog. The primary hazard identified for 3-Fluoro-4-(hydroxymethyl)benzonitrile is that it causes serious eye damage.[3]

GHS Hazard Statements:

  • H318: Causes serious eye damage.[3]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Due to the presence of a nitrile group, it is prudent to handle this compound with care, avoiding inhalation, ingestion, and skin contact. All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is mandatory.

Protocol for Preparation of a 10 mM Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound. The choice of solvent is critical for ensuring the stability and solubility of the compound. While quantitative solubility data is not widely available, qualitative information suggests solubility in common organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of polar organic molecules.

Materials and Equipment:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance (4-decimal place)

  • Volumetric flask (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Amber glass vials with screw caps

Step-by-Step Procedure:

  • Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of the solid compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.5315 mg of this compound.

    • Causality: The accuracy of this initial weight is the foundation of the final solution's concentration. Using a 4-decimal place analytical balance is crucial for precision.

  • Dissolution: Transfer the weighed solid to a volumetric flask. Add a portion of the selected solvent (e.g., DMSO) to dissolve the solid completely.

  • Sonication (Optional): If the compound does not dissolve readily, brief sonication in a water bath can be employed to facilitate dissolution.

  • Volume Adjustment: Once the solid is completely dissolved, carefully add the solvent to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times or use a vortex mixer to ensure the solution is homogeneous.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber glass vials to minimize freeze-thaw cycles and exposure to light. Store the vials at the recommended temperature (see Storage and Stability section).

Visualization of the Workflow

G cluster_prep Preparation cluster_storage Storage & Use A Equilibrate Compound to Room Temperature B Accurately Weigh Solid Compound A->B C Transfer to Volumetric Flask B->C D Add Solvent and Dissolve C->D E Adjust to Final Volume D->E F Homogenize Solution E->F G Aliquot into Amber Vials F->G Transfer H Store at Recommended Temperature G->H I Use for Experiments H->I

Caption: Workflow for preparing a stock solution.

Storage and Stability

The stability of the stock solution is paramount for the validity of experimental results.[1] While specific stability studies for this compound are not publicly available, general guidelines for deuterated compounds and information from suppliers suggest the following storage conditions for solutions:

Storage TemperatureDurationSource
-80°C2 years[2]
-20°C1 year[2]

Key Recommendations for Maintaining Stability:

  • Solvent Choice: The choice of solvent can significantly impact the stability of a compound. Anhydrous, high-purity solvents should be used.

  • Protection from Light: Store solutions in amber vials to protect the compound from potential photodegradation.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes prevents degradation that can occur with repeated temperature changes.

  • Inert Atmosphere: For long-term storage, flushing the headspace of the vial with an inert gas like argon or nitrogen can displace oxygen and prevent oxidative degradation.

Quality Control

Verification of the concentration and purity of the prepared stock solution is a critical quality control step. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Recommended QC Checks:

  • Concentration Verification: The concentration of the freshly prepared stock solution should be verified against a certified reference standard, if available.

  • Purity Assessment: A chromatographic purity check should be performed to ensure the absence of significant impurities or degradation products.

Developing a Stability-Indicating HPLC Method:

  • Column: A C18 reversed-phase column is a common starting point for polar aromatic compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Forced Degradation Studies: To ensure the method is "stability-indicating," the compound should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method must be able to resolve the parent compound from all significant degradation products.[4]

Conclusion

The protocol and guidelines presented in this application note provide a comprehensive framework for the preparation, storage, and quality control of this compound stock solutions. Adherence to these procedures will help ensure the accuracy and reliability of experimental data. Due to the lack of publicly available quantitative solubility and stability data, it is strongly recommended that researchers perform their own validation experiments to confirm the optimal solvent, concentration, and storage conditions for their specific application.

References

Application Notes and Protocols for the Incorporation of 4-Cyano-2-fluorobenzyl alcohol-d2 in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical analysis, achieving the highest degree of accuracy and precision in quantitative assays is paramount. The use of stable isotope-labeled internal standards (SIL-ISs) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical method validation, as endorsed by regulatory bodies like the FDA and EMA.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of 4-Cyano-2-fluorobenzyl alcohol-d2 as an internal standard in quantitative pharmaceutical analysis. We will delve into the underlying principles of its application, present detailed experimental protocols, and offer insights into data interpretation, thereby ensuring the generation of robust and reliable analytical data.

The Rationale for Employing Deuterated Internal Standards

The fundamental principle behind using an internal standard is to have a compound that behaves chemically and physically as similarly to the analyte of interest as possible.[3] This allows it to compensate for variations that can occur during sample preparation and analysis.[4] Deuterated internal standards, such as 4-Cyano-2-fluorobenzyl alcohol-d2, are the preferred choice in LC-MS/MS analysis for several key reasons:

  • Co-elution and Similar Ionization: Being structurally almost identical to the analyte, a deuterated internal standard will co-elute from the liquid chromatography (LC) column and experience similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source.[5]

  • Correction for Sample Loss: Any loss of the analyte during sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, will be mirrored by a proportional loss of the deuterated internal standard.[6]

  • Improved Precision and Accuracy: By calculating the ratio of the analyte response to the internal standard response, variability is minimized, leading to significantly improved precision and accuracy in the final concentration determination.[2]

The selection of 4-Cyano-2-fluorobenzyl alcohol-d2 as an internal standard is particularly relevant for the analysis of pharmaceutical compounds that are synthesized using its non-deuterated analog as a key intermediate. Such compounds may include certain S1P1 receptor agonists, investigational drugs for Alzheimer's disease (e.g., BMS-708163), and various amide-based therapeutics for conditions like arrhythmia.[7][8]

Physicochemical Properties of 4-Cyano-2-fluorobenzyl alcohol
PropertyValueSource
Chemical Formula C₈H₆FNO[9]
Molecular Weight 151.14 g/mol [7]
Appearance White to yellow solidHangzhou Longshine Bio-Tech
CAS Number 219873-06-0[7]

Note: The -d2 variant will have a slightly higher molecular weight.

Principle of Quantitative Analysis using a Stable Isotope-Labeled Internal Standard

The core of the methodology lies in the distinct mass-to-charge (m/z) ratios of the analyte and the deuterated internal standard, which allows for their simultaneous detection and differentiation by the mass spectrometer.

References

Application Notes and Protocols for Quantitative NMR Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method for the precise determination of substance concentration and purity. Its fundamental principle—the direct proportionality between the integrated signal area and the number of atomic nuclei—allows for accurate quantification without the need for compound-specific response factors. The use of a high-purity internal standard is central to the qNMR methodology. This guide provides a detailed protocol and foundational principles for the application of deuterated internal standards in ¹H qNMR, a strategy that offers distinct advantages in minimizing spectral overlap and enhancing analytical accuracy. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable qNMR workflows.

The Foundational Principle: Why qNMR is a Primary Ratio Method

Unlike chromatographic techniques that often rely on calibration curves and response factors, qNMR is considered a primary ratio method of measurement.[1] The intensity of an NMR signal is directly proportional to the number of nuclei contributing to that resonance.[2] When a sample is co-dissolved with a certified internal standard of known purity and mass, the purity of the analyte can be calculated directly by comparing the integral of a specific analyte signal to that of the standard.[3] This establishes a direct link to the International System of Units (SI) through the use of certified reference materials (CRMs), ensuring metrological traceability.[4]

The core equation for calculating the purity of a sample (P_analyte) using an internal standard is as follows:

P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I : Integral area of the signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular weight

  • m : Mass

  • P : Purity of the standard[3]

The Strategic Advantage of Deuterated Internal Standards

The choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of qNMR results.[5] An ideal internal standard should be of high purity, stable, soluble in the chosen deuterated solvent, and possess signals that do not overlap with those of the analyte.[5] It is in this last criterion where deuterated internal standards offer a significant strategic advantage.

By replacing protons with deuterium atoms at specific positions, the corresponding signals in the ¹H NMR spectrum are effectively removed. This is particularly beneficial when analyzing complex molecules with crowded spectra or when the only available non-deuterated standards have signals that would overlap with key analyte resonances. Using a deuterated standard can thus simplify the spectrum and eliminate a major source of integration error.

Selecting the Appropriate Deuterated Internal Standard: A Decision Framework

The selection of an internal standard should be a systematic process based on the properties of the analyte and the requirements of the analysis.

Key Selection Criteria:

  • High Purity and Traceability: The standard must have a well-documented purity, preferably as a Certified Reference Material (CRM) with traceability to national standards (e.g., NIST).[4][6]

  • Solubility: The standard must be fully soluble in the same deuterated solvent as the analyte to ensure a homogeneous solution.[5]

  • Chemical Inertness: The standard must not react with the analyte, the solvent, or trace amounts of moisture.[6]

  • Signal Simplicity and Position: Ideally, the standard should exhibit a simple signal (e.g., a singlet) in a region of the spectrum free from analyte or impurity signals.[5]

  • Hygroscopicity: The standard should be non-hygroscopic to allow for accurate weighing.[6]

  • Appropriate T₁ Relaxation Time: The longitudinal relaxation time (T₁) of the standard's and analyte's signals should not be excessively long to allow for reasonable experiment times.[6]

The following diagram illustrates a decision-making workflow for selecting a suitable internal standard:

Decision workflow for selecting a qNMR internal standard.

Detailed Experimental Protocol for ¹H qNMR with a Deuterated Internal Standard

This protocol outlines the step-by-step procedure for determining the purity of a solid analyte using a deuterated internal standard.

Materials and Equipment
  • Calibrated analytical microbalance (readability ≤ 0.01 mg)

  • Clean, dry glass vials with caps

  • Spatula

  • Vortex mixer or sonicator

  • High-precision 5 mm NMR tubes

  • Calibrated micropipettes

  • Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃, D₂O)

  • Deuterated internal standard (Certified Reference Material)

  • Analyte of interest

Sample Preparation Workflow

The following diagram illustrates the key steps in the qNMR sample preparation workflow:

G cluster_1 qNMR Sample Preparation Workflow weigh_analyte 1. Accurately weigh the analyte into a vial. weigh_standard 2. Accurately weigh the deuterated internal standard into the same vial. weigh_analyte->weigh_standard add_solvent 3. Add the appropriate volume of deuterated solvent. weigh_standard->add_solvent dissolve 4. Ensure complete dissolution using a vortex mixer or sonicator. add_solvent->dissolve transfer 5. Transfer the homogeneous solution to an NMR tube. dissolve->transfer

Key steps in the qNMR sample preparation workflow.
Step-by-Step Procedure

  • Weighing:

    • Place a clean, dry vial on the tared analytical balance.

    • Accurately weigh approximately 5-10 mg of the analyte into the vial and record the mass precisely.

    • Tare the balance again and add an appropriate amount of the deuterated internal standard to achieve a near 1:1 molar ratio with the analyte. Record the mass of the standard precisely. Accurate weighing is often the largest source of error in qNMR.[5]

  • Dissolution:

    • Using a calibrated pipette, add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a 5 mm NMR tube) to the vial.

    • Securely cap the vial and vortex or sonicate until both the analyte and the internal standard are completely dissolved. Visually inspect the solution to ensure no particulate matter remains.[5]

  • Transfer to NMR Tube:

    • Carefully transfer the solution to a high-precision NMR tube.

    • Ensure the filling height is appropriate for the spectrometer's probe (typically 4-5 cm).

NMR Data Acquisition

For accurate quantification, specific acquisition parameters must be optimized.

  • Pulse Angle: Use a calibrated 90° pulse for maximum signal intensity.

  • Relaxation Delay (d1): This is a critical parameter. The relaxation delay plus the acquisition time should be at least 5-7 times the longest T₁ relaxation time of both the analyte and standard signals of interest.[6] An insufficient delay will lead to signal saturation and inaccurate integration.

  • Number of Scans (NS): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to keep integration errors below 1%.[7]

  • Temperature Control: Maintain a stable probe temperature (e.g., 298 K) to avoid shifts in signal positions.

  • Sample Spinning: Turn sample spinning off to avoid spinning sidebands that can interfere with integration.

Data Processing and Analysis
  • Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening of 0.3 Hz. Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.

  • Integration:

    • Calibrate the integral of the well-resolved signal of the internal standard to the number of protons it represents.

    • Integrate the chosen signal of the analyte. Ensure the integration limits are wide enough to encompass the entire peak, including any ¹³C satellites if they are to be included for both the standard and analyte.

  • Purity Calculation: Use the qNMR purity equation provided in Section 1 with the recorded masses and integral values.

Data Presentation: Example Purity Calculation

Analyte: Acetaminophen Internal Standard: Maleic Acid-d₂ (Deuterated to avoid overlap with aromatic protons of acetaminophen)

ParameterAnalyte (Acetaminophen)Standard (Maleic Acid-d₂)
Mass (m)10.15 mg7.82 mg
Molecular Weight (MW)151.16 g/mol 118.09 g/mol
Signal for IntegrationMethyl singletResidual proton singlet
Chemical Shift (δ)~2.1 ppm~6.3 ppm
Number of Protons (N)32
Integral Value (I)1.000.95
Purity (P)To be calculated 99.8% (from CRM certificate)

Calculation:

P_analyte = (1.00 / 0.95) * (2 / 3) * (151.16 / 118.09) * (7.82 / 10.15) * 99.8%

P_analyte = 98.9%

Trustworthiness: Assessing Measurement Uncertainty

A key aspect of a validated qNMR protocol is the assessment of measurement uncertainty. The final uncertainty of the purity value is a combination of uncertainties from each parameter in the qNMR equation. A cause-and-effect (Ishikawa) diagram is a useful tool for visualizing the sources of uncertainty.[8]

G cluster_2 Uncertainty Contributions in qNMR Result Combined Uncertainty in Analyte Purity Weighing Weighing Weighing->Result Purity_Std Purity of Standard Purity_Std->Result Integration Signal Integration Integration->Result MW Molecular Weights MW->Result Repeatability Repeatability Repeatability->Result u_m_analyte u(m_analyte) u_m_analyte->Weighing u_m_std u(m_std) u_m_std->Weighing u_P_std u(P_std) u_P_std->Purity_Std u_I_analyte u(I_analyte) u_I_analyte->Integration u_I_std u(I_std) u_I_std->Integration u_MW_analyte u(MW_analyte) u_MW_analyte->MW u_MW_std u(MW_std) u_MW_std->MW u_rep u(repeatability) u_rep->Repeatability

Cause-and-effect diagram of uncertainty sources in qNMR.

The combined standard uncertainty (u_c) is calculated by taking the square root of the sum of the squares of the individual standard uncertainties (u) of each component.[8] The expanded uncertainty (U) is then determined by multiplying the combined standard uncertainty by a coverage factor (k), which is typically 2 for a 95% confidence level.[9]

Conclusion

The use of deuterated internal standards in qNMR represents a powerful strategy for enhancing the accuracy and reliability of quantitative analysis, particularly for complex analytes. By following a systematic approach to standard selection, sample preparation, and data acquisition, researchers can establish a robust and validated method for purity and concentration determination. The principles of metrological traceability and a thorough understanding of measurement uncertainty are paramount to ensuring the trustworthiness of qNMR results in research, development, and quality control settings.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2. It provides a comprehensive overview of the compound's stability in solution over time, addressing common challenges and questions through a structured FAQ and troubleshooting format. The guide details potential degradation pathways, recommended storage conditions, and robust experimental protocols for stability assessment. All recommendations are grounded in established principles of chemical stability and supported by authoritative references to ensure scientific integrity.

Introduction to Chemical Stability

The chemical stability of a pharmaceutical compound, including deuterated analogs used as internal standards or active ingredients, is a critical attribute that directly influences its safety, efficacy, and shelf life.[1] Forced degradation studies, also known as stress testing, are an indispensable part of the drug development process.[2][3][4] These studies are designed to identify likely degradation products, establish degradation pathways, and determine the intrinsic stability of a molecule.[3][5] This knowledge is crucial for developing stable formulations, selecting appropriate packaging, and defining proper storage conditions and shelf life.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The primary stability concerns for this molecule stem from its functional groups: the hydroxymethyl group, the nitrile group, and the fluorine-substituted aromatic ring. The deuterated methylene group (-CD2OH) is also a key consideration. Potential degradation pathways include:

  • Oxidation: The benzylic hydroxymethyl group is susceptible to oxidation, which could convert it first to an aldehyde and subsequently to a carboxylic acid.

  • Hydrolysis: The nitrile group can undergo hydrolysis under acidic or basic conditions to form a primary amide and then a carboxylic acid.

  • H-D Exchange: The deuterium atoms on the hydroxymethyl group are generally stable. However, under certain pH and temperature conditions, especially in the presence of protic solvents, there is a potential for hydrogen-deuterium (H-D) exchange, which would compromise the isotopic purity of the compound.[6][7]

Q2: What are the ideal storage conditions for solutions of this compound?

To maintain both chemical and isotopic integrity, proper storage is essential.[6]

Storage DurationTemperatureContainerAtmosphereSolvent Considerations
Short-Term (Working Solutions) 2°C to 8°CTightly sealed, amber vialsInert gas (e.g., Argon, Nitrogen)Prepare fresh in aprotic solvents if possible.[7]
Long-Term (Stock Solutions) -20°C or belowTightly sealed, amber vialsInert gas (e.g., Argon, Nitrogen)Use high-purity, aprotic solvents (e.g., acetonitrile, dichloromethane).[7]

Important Note: Always allow the container to warm to room temperature before opening to prevent condensation from introducing moisture.[6]

Q3: How does the choice of solvent impact the stability of this compound?

The choice of solvent is critical.

  • Aprotic Solvents (e.g., Acetonitrile, Dichloromethane): These are generally preferred for stock and working solutions as they minimize the risk of H-D exchange.[6][7]

  • Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents contain exchangeable protons and can facilitate H-D exchange, especially under non-neutral pH conditions or elevated temperatures.[6][7] If their use is unavoidable, solutions should be prepared fresh and stored at low temperatures for the shortest possible duration.

  • Aqueous Solutions: The stability in aqueous solutions is highly pH-dependent. Both acidic and basic conditions can promote the hydrolysis of the nitrile group.

Q4: Can the fluorine atom on the benzene ring affect stability?

Yes, the fluorine atom, being highly electronegative, influences the electronic properties of the benzene ring. This can affect the reactivity of the other functional groups. While the carbon-fluorine bond itself is generally very stable, its presence can impact the susceptibility of the molecule to certain degradation pathways.[8]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of potency/purity in solution over time. Chemical degradation (oxidation or hydrolysis).- Store solutions at lower temperatures (-20°C or -80°C).- Prepare smaller aliquots to minimize freeze-thaw cycles.[9]- Ensure the solvent is of high purity and free of contaminants.- Handle solutions under an inert atmosphere to prevent oxidation.[6]
Unexpectedly low isotopic enrichment in LC-MS analysis. Hydrogen-Deuterium (H-D) exchange.- Use aprotic solvents for sample preparation and storage.[6]- Minimize exposure to atmospheric moisture by working in a dry environment (e.g., glove box).- If aqueous or protic solvents are necessary, prepare solutions immediately before use and keep them cold.
Appearance of new peaks in the chromatogram during a stability study. Formation of degradation products.- Conduct a forced degradation study to intentionally generate and identify potential degradants.[3][4]- Use analytical techniques like LC-MS/MS to elucidate the structure of the new peaks.[10]- Adjust storage conditions (e.g., protect from light, lower temperature) to mitigate the formation of these impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[3] The goal is to achieve 5-20% degradation of the drug substance.[2]

Objective: To identify potential degradation pathways and products for this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile.[2]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.

    • Oxidation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound and the solution to 70°C for 48 hours.

    • Photostability: Expose the solid compound and the solution to a light source combining UV and visible light, as per ICH Q1B guidelines.[2]

  • Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze all samples by a validated stability-indicating HPLC method, typically with UV detection.[11]

    • Use LC-MS/MS to identify the mass of any degradation products formed.[10]

Protocol 2: Long-Term Stability Assessment in Solution

Objective: To determine the stability of this compound in a specific solvent under defined storage conditions over an extended period.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of the compound in the desired solvent (e.g., acetonitrile) at the working concentration. Use amber, airtight vials.

  • Storage: Store the vials under the intended long-term storage conditions (e.g., -20°C, protected from light).[7]

  • Testing Schedule:

    • Time Zero (T0): Analyze a fresh sample immediately after preparation to establish a baseline.

    • Subsequent Time Points: Analyze samples at predefined intervals (e.g., 1, 3, 6, 9, and 12 months).[12][13]

  • Analysis:

    • Use a validated HPLC method to determine the purity and concentration of the compound at each time point.

    • Compare the results to the T0 data.

  • Acceptance Criteria: The compound is considered stable if the measured concentration remains within a predefined range of the initial concentration (e.g., ±15%).[7]

Visualization of Workflows and Pathways

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (70°C) stock->thermal photo Photostability (ICH Q1B) stock->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS for ID hplc->lcms

Caption: Workflow for a forced degradation study.

G cluster_main Potential Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis start This compound aldehyde 3-Fluoro-4-formylbenzonitrile-D1 start->aldehyde [O] amide 3-Fluoro-4-(hydroxymethyl)benzamide-D2 start->amide H2O (Acid/Base) acid_ox 3-Fluoro-4-carboxybenzonitrile aldehyde->acid_ox Further Oxidation acid_hy 3-Fluoro-4-(hydroxymethyl)benzoic acid-D2 amide->acid_hy Further Hydrolysis

Caption: Potential degradation pathways for the molecule.

References

Technical Support Center: Troubleshooting Poor Recovery of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2. This guide is tailored for researchers, scientists, and professionals in drug development to effectively address and resolve challenges related to the recovery of this deuterated internal standard. The accuracy and reproducibility of your analytical workflows are paramount, and this document provides comprehensive troubleshooting advice, rooted in scientific principles and extensive laboratory experience, to help you optimize your experimental results.

This compound serves as a critical internal standard in bioanalytical assays, frequently employed for the quantification of its non-deuterated counterpart, a key intermediate in the synthesis of various pharmaceutical compounds. Suboptimal recovery of this internal standard can severely compromise the accuracy and reliability of analytical data, potentially leading to erroneous pharmacokinetic and metabolic interpretations. This guide will delve into the common causes of low recovery and present systematic solutions to mitigate these issues.

Part 1: Troubleshooting Guide - Question & Answer Format

This section directly addresses specific issues that can result in poor recovery of this compound during sample preparation and analysis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound stock solutions?

A1: Stock solutions should be stored at -20°C or below in a tightly sealed container to prevent solvent evaporation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q2: Can non-specific binding to container surfaces cause low recovery?

A2: Yes, non-specific binding can be a factor, particularly with plasticware. It is recommended to use silanized glass or low-binding polypropylene tubes and vials. Rinsing the container with the elution solvent after transferring the sample can help recover any adsorbed analyte.

Q3: How can I confirm that the deuterated standard itself is not contaminated or degraded?

A3: It is good laboratory practice to periodically verify the purity of your internal standard stock solution. This can be accomplished by acquiring a full scan mass spectrum to identify potential impurities or degradants. A "blank" injection of your final elution solvent should also be run to ensure its cleanliness.

Q4: Could the issue be with my LC-MS/MS method rather than the sample preparation?

A4: Absolutely. Poor chromatographic peak shape, ion suppression from the matrix, or incorrect mass transition settings can all manifest as low recovery. Ensure your chromatography is robust and consider performing a post-column infusion experiment to assess for ion suppression in your extracted samples.

Part 3: Experimental Protocol Example

Optimized Solid-Phase Extraction Protocol for this compound from Human Plasma
  • Sample Pretreatment:
    • Thaw plasma samples at room temperature.
    • To 100 µL of plasma, add 20 µL of the this compound internal standard working solution.
    • Add 300 µL of 0.1% formic acid in water and vortex for 10 seconds.
  • SPE Cartridge Conditioning:
    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  • Sample Loading:
    • Load the pretreated sample onto the conditioned SPE cartridge at a controlled flow rate.
  • Washing:
    • Wash the cartridge with 1 mL of 0.1% formic acid in water.
    • Wash the cartridge with 1 mL of 20% methanol in water.
  • Elution:
    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
  • Evaporation and Reconstitution:
    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
    • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Technical Support Center: Minimizing Isotopic Exchange of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2. This resource is tailored for researchers, scientists, and professionals in drug development who utilize this deuterated compound. The primary challenge when working with this molecule is preventing the exchange of deuterium atoms with hydrogen from the surrounding environment, which can compromise experimental results. This guide provides in-depth troubleshooting protocols and frequently asked questions to ensure the isotopic integrity of your compound.

Understanding the Challenge: Lability of Benzylic Deuterons

The deuterium atoms in this compound are situated at the benzylic position, adjacent to an electron-withdrawing nitrile group and a fluoro-substituted aromatic ring.[1] This chemical environment increases the acidity of the C-D bonds, making them susceptible to isotopic exchange with protic sources under certain conditions.[2] Minimizing this exchange is critical for applications such as metabolic stability studies and as an internal standard in pharmacokinetic analysis.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deuterium loss in my experiments?

A1: The loss of isotopic purity is most often due to hydrogen-deuterium (H-D) exchange.[4] This can be catalyzed by:

  • Acidic or Basic Conditions: Even trace amounts of acids or bases can facilitate the removal of a deuteron and its replacement with a proton.[5]

  • Protic Solvents: Solvents with exchangeable protons, such as water, alcohols (methanol, ethanol), and even atmospheric moisture, can serve as a source of hydrogen.[4][6]

  • Elevated Temperatures: Higher temperatures increase the rate of H-D exchange.[4]

Q2: Is it safe to use standard silica gel for chromatographic purification?

A2: Standard silica gel is acidic and can promote isotopic exchange.[5] It is highly recommended to use deactivated or neutralized silica gel for column chromatography.[5][7] This can be achieved by washing the silica with a dilute solution of a non-nucleophilic base like triethylamine in the eluent.[5][7][8] Alternative purification methods like recrystallization or distillation should be considered where applicable.

Q3: Which solvents are recommended for reactions with this compound?

A3: To minimize isotopic exchange, it is crucial to use anhydrous, aprotic solvents.[4] Suitable options include:

  • Ethers: Tetrahydrofuran (THF), diethyl ether

  • Hydrocarbons: Toluene, hexanes

  • Halogenated Solvents: Dichloromethane (DCM)

  • Polar Aprotic Solvents: Acetonitrile (MeCN), dimethylformamide (DMF)

Always use freshly dried solvents and handle them under an inert atmosphere to prevent moisture contamination.[9][10]

Q4: How can I minimize deuterium exchange during storage?

A4: Proper storage is essential for maintaining isotopic integrity.[4] Store the compound in a tightly sealed, airtight container, preferably under an inert atmosphere like nitrogen or argon.[4][10] For long-term storage, refrigeration at 2°C to 8°C or freezing at -20°C is recommended.[4] Before opening, allow the container to warm to room temperature to prevent condensation.[4]

Troubleshooting Guides

Scenario 1: Deuterium Loss During a Base-Catalyzed Reaction
  • Problem: Significant loss of deuterium is observed during a reaction requiring a base, such as an O-alkylation.

  • Cause: The base can deprotonate the benzylic position, leading to an intermediate that can be protonated by any available hydrogen source.

  • Solutions:

    • Use a Non-nucleophilic Base: Opt for sterically hindered bases like potassium bis(trimethylsilyl)amide (KHMDS) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to control the reaction rate and minimize exchange.[5]

    • Careful Quenching: If possible, quench the reaction with a deuterated source like D₂O to avoid introducing protons during workup.

Diagram: Base-Catalyzed Isotopic Exchange

G cluster_0 Base-Catalyzed D-H Exchange A Substrate-D2 B Carbanion Intermediate A->B - D+ C Protonated Product (D-H Exchange) B->C + H+ Base Base Base->A Deprotonation ProtonSource Proton Source (H+) ProtonSource->B Protonation

Caption: Mechanism of base-catalyzed deuterium exchange.

Scenario 2: Isotopic Scrambling During Purification
  • Problem: Deuterium content is lower after purification by column chromatography.

  • Cause: Acidic sites on the silica gel are catalyzing D-H exchange.

  • Solutions:

    • Deactivate Silica Gel: Prepare a slurry of silica gel in the eluent containing 1-3% triethylamine to neutralize acidic sites.[7][8]

    • Alternative Stationary Phases: Consider using a more inert stationary phase like alumina.[5]

    • Non-Chromatographic Methods: If the compound's properties allow, use recrystallization or distillation for purification.[5]

Experimental Protocols

Protocol 1: General Handling
  • Work in a dry, inert atmosphere, such as a glove box or under a stream of nitrogen or argon, to minimize exposure to moisture.[4]

  • Use clean, dry glassware. Drying glassware at ~150°C for 24 hours and cooling under an inert atmosphere is recommended.[9]

  • For transferring solvents, use syringe techniques to maintain an inert atmosphere.[9]

Protocol 2: Deactivation of Silica Gel
  • Prepare your eluent containing 1-3% triethylamine.[7]

  • Make a slurry of the silica gel in this eluent.

  • Pack the column and flush with at least two column volumes of the triethylamine-containing eluent before loading your sample.[7]

Data Presentation: Solvent Selection Guide
SolventTypeProtic/AproticIsotopic Exchange Risk
WaterProticProticVery High[4]
MethanolProticProticHigh[4]
TolueneHydrocarbonAproticLow
Tetrahydrofuran (THF)EtherAproticLow
Dichloromethane (DCM)HalogenatedAproticLow
Acetonitrile (MeCN)Polar AproticAproticLow to Moderate

Diagram: Workflow for Maintaining Isotopic Purity

G cluster_workflow Isotopic Integrity Workflow Start Start with High-Purity Deuterated Compound Handling Handle Under Inert Atmosphere Start->Handling Solvent Use Anhydrous, Aprotic Solvents Handling->Solvent Reaction Control pH and Temperature Solvent->Reaction Purification Purify with Deactivated Silica or Non-Chromatographic Methods Reaction->Purification Storage Store in a Tightly Sealed Container Under Inert Gas Purification->Storage End Maintain High Isotopic Purity Storage->End

Caption: Recommended workflow to minimize isotopic exchange.

By implementing these best practices, you can significantly reduce the risk of deuterium loss and ensure the accuracy and reliability of your experimental outcomes.

References

Technical Support Center: Mastering Matrix Effects with 4-Cyano-2-fluorobenzyl alcohol-d2

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the effective use of 4-Cyano-2-fluorobenzyl alcohol-d2 as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS/MS) workflows. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on mitigating matrix effects and ensuring the highest quality of bioanalytical data.

Introduction to Matrix Effects and the Role of SIL-Internal Standards

In the realm of LC-MS/MS-based bioanalysis, particularly in complex matrices such as plasma, urine, or tissue homogenates, matrix effects are a significant challenge.[1][2][3] These effects, caused by co-eluting endogenous or exogenous compounds, can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][3][4] This phenomenon can severely compromise the accuracy, precision, and reproducibility of quantitative results.[4]

The "gold standard" for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[5] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable heavy isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[6] Because a SIL-IS is chemically almost identical to the analyte, it co-elutes chromatographically and experiences the same degree of matrix effects and variability during sample processing.[5] By adding a known concentration of the SIL-IS to all samples, calibrators, and quality control (QC) samples, the ratio of the analyte signal to the SIL-IS signal is used for quantification. This ratiometric approach effectively normalizes for variations, leading to more robust and reliable data.[5]

4-Cyano-2-fluorobenzyl alcohol-d2 is a deuterated analog of its parent compound and serves as an excellent SIL-IS for the quantification of analytes with similar chemical structures in complex biological matrices. This guide will walk you through its application, potential challenges, and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is 4-Cyano-2-fluorobenzyl alcohol-d2 and why is it used as an internal standard?

A1: 4-Cyano-2-fluorobenzyl alcohol-d2 is a synthetic molecule where two hydrogen atoms in the benzyl alcohol moiety have been replaced with deuterium. Its chemical structure is nearly identical to the unlabeled ("light") compound, but it has a mass difference of approximately 2 Daltons. This mass difference allows it to be distinguished from the analyte by the mass spectrometer, while its similar physicochemical properties ensure it behaves almost identically during sample extraction and chromatographic separation. It is particularly useful for the quantitative analysis of small molecule drugs or metabolites that share a similar benzyl alcohol core structure.

Q2: What are the ideal characteristics of a SIL-IS like 4-Cyano-2-fluorobenzyl alcohol-d2?

A2: For reliable quantification, a SIL-IS should possess the following characteristics:

CharacteristicRecommendationRationale
Isotopic Purity ≥98%Minimizes the contribution of the unlabeled analyte in the SIL-IS stock solution, which could otherwise lead to an overestimation of the analyte's concentration, especially at the lower limit of quantitation (LLOQ).
Chemical Purity >99%Ensures that no other impurities are present that could cause interfering peaks in the chromatogram.
Number of Deuterium Atoms 2 or moreA sufficient number of deuterium atoms helps to clearly resolve the mass-to-charge ratio (m/z) of the SIL-IS from the natural isotopic distribution of the analyte, preventing isotopic crosstalk.[2] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte.
Label Position Stable, non-exchangeable positions (e.g., on an aromatic ring or a carbon with no adjacent electron-withdrawing groups)Placing deuterium on chemically stable parts of the molecule prevents H/D exchange with protons from the solvent or matrix.[3] Deuterium on heteroatoms (like -OH) is prone to exchange and should be avoided.[3]

Q3: When should I add the 4-Cyano-2-fluorobenzyl alcohol-d2 to my samples?

A3: The internal standard should be added as early as possible in the sample preparation workflow.[5] For methods involving protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), the SIL-IS should be added to the biological matrix before any extraction or precipitation steps. This ensures that the IS compensates for any analyte loss or variability throughout the entire sample preparation process.

Q4: How do I determine the optimal concentration of 4-Cyano-2-fluorobenzyl alcohol-d2 to use?

A4: The concentration of the SIL-IS should be consistent across all samples, calibrators, and QCs. A common practice is to choose a concentration that yields a detector response that is similar to the analyte response at the mid-point of the calibration curve. This ensures a robust signal-to-noise ratio for the IS without saturating the detector. It is also important to ensure that the chosen concentration does not contribute significantly to the analyte signal through isotopic impurities.

Troubleshooting Guide

This section addresses common issues encountered when using 4-Cyano-2-fluorobenzyl alcohol-d2 and provides systematic troubleshooting steps.

Issue 1: High or Variable Internal Standard Response in Blank Samples

  • Potential Cause: Contamination of the blank matrix, glassware, or LC-MS system.

  • Troubleshooting Steps:

    • Analyze a "Solvent Blank": Inject the reconstitution solvent to check for system contamination.

    • Check Blank Matrix: Screen multiple lots of the biological matrix to find a clean source.

    • Review Sample Handling: Ensure no cross-contamination occurs during pipetting or sample processing. Use fresh pipette tips for each sample.

Issue 2: Poor Precision and Accuracy in QC Samples

  • Potential Cause: Inconsistent addition of the internal standard, analyte/IS instability, or suboptimal integration of chromatographic peaks.

  • Troubleshooting Workflow:

start Poor Precision/Accuracy check_pipette Verify Pipette Calibration & Technique start->check_pipette check_stability Assess Analyte & IS Stability check_pipette->check_stability If pipetting is accurate review_integration Review Peak Integration Parameters check_stability->review_integration If stable resolve Improved Results review_integration->resolve After optimization cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Blank Matrix, Calibrator, QC, or Unknown Sample add_is Add 4-Cyano-2-fluorobenzyl alcohol-d2 Working Solution sample->add_is extract Protein Precipitation / LLE / SPE add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantify using Analyte/IS Ratio detect->quantify

References

Technical Support Center: Purification of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this deuterated intermediate in their synthetic workflows. Achieving high purity is critical, as residual impurities can compromise the outcomes of subsequent reactions, affect biological assays, and complicate regulatory filings. This guide provides in-depth, experience-driven answers to common purification challenges, moving beyond simple instructions to explain the underlying scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, analysis, and purification of this compound.

Q1: What are the most common impurities I should expect when working with this compound?

A1: Impurities are typically process-related and depend on the synthetic route. However, for this class of compound, you should be vigilant for:

  • Starting Materials: Unreacted precursors, such as 3-fluoro-4-methylbenzonitrile or a corresponding bromo- or formyl-benzonitrile derivative.[1][2]

  • Over-oxidation Products: The benzyl alcohol moiety is susceptible to oxidation, which can form 3-fluoro-4-formylbenzonitrile (the corresponding aldehyde) or 3-fluoro-4-carboxybenzonitrile (the carboxylic acid).

  • By-products from Reductant: If the hydroxymethyl group is formed by reduction of an aldehyde or ester, residual reducing agents or their by-products may be present.

  • Isomeric Impurities: Depending on the synthesis, small amounts of other positional isomers could be formed.

  • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., N,N-Dimethylformamide, Toluene, Ethyl Acetate) are common impurities.[2][3]

Q2: What key physicochemical properties of this compound influence purification strategy?

A2: The purification strategy is dictated by the compound's physical and chemical nature.

  • Physical State: 3-Fluoro-4-(hydroxymethyl)benzonitrile is a solid at room temperature, with a reported melting point of 63-68 °C for the non-deuterated analog. This makes recrystallization a highly viable and efficient primary purification method.

  • Polarity: The molecule possesses both a polar alcohol (-CH₂OH) and a moderately polar nitrile (-CN) group, as well as a fluorinated aromatic ring. Its topological polar surface area is 44 Ų.[4][5] This moderate-to-high polarity means it will have good solubility in polar organic solvents (like ethyl acetate, acetone, methanol) and limited solubility in non-polar solvents (like hexanes). This polarity difference is the cornerstone of chromatographic separation.

  • Deuterium Labeling: The D2 label on the benzylic carbon (-CD₂OH) has a negligible effect on the compound's polarity and general solubility compared to its non-deuterated counterpart. Therefore, purification methods established for 3-fluoro-4-(hydroxymethyl)benzonitrile are directly applicable.[6] However, analytical techniques like NMR and Mass Spectrometry are essential to confirm isotopic enrichment.[7]

Q3: Which analytical techniques are essential for assessing purity before and after purification?

A3: A multi-pronged approach is recommended for robust purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity assessment.[8] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (or methanol), often with a small amount of acid modifier like TFA, is an excellent starting point.[9][10]

  • Nuclear Magnetic Resonance (¹H NMR): NMR is indispensable for confirming the structural integrity of the molecule and identifying impurities.[11] While the deuterium substitution means you will not see a proton signal for the benzylic position, ¹H NMR is excellent for detecting and quantifying proton-containing impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection power of mass spectrometry, allowing you to get molecular weight information on your main peak and any impurity peaks, which is invaluable for identification.[7]

Q4: What are the recommended storage conditions for this compound?

A4: To maintain purity and integrity, this compound should be stored in a well-sealed container in a cool, dry place, protected from light and atmospheric moisture. For long-term storage, keeping it at room temperature is generally acceptable.[6] Given its benzylic alcohol structure, it is prudent to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of slow oxidation over time.

Section 2: Troubleshooting Purification Challenges

This section is formatted to directly address specific issues you may encounter during your experiments.

Q: My initial purity by HPLC is around 90%, with one major impurity. What is the most efficient first purification step?

A: For a solid compound with this level of purity, recrystallization is often the most efficient, scalable, and cost-effective method.[12] It leverages differences in solubility between your desired compound and the impurity at different temperatures.

  • Causality: The goal is to find a solvent system where your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurity remains in solution (or is insoluble at high temperatures and can be filtered out).[13]

  • Recommendation: Start by screening solvent systems. Good candidates would be single solvents like isopropanol or toluene, or a binary system like Ethyl Acetate/Hexanes or Ethanol/Water.[14] A detailed protocol is provided in Section 3.

Q: My TLC analysis shows multiple spots: one at an Rf of ~0.3, a spot on the baseline, and a faint spot near the solvent front. How do I proceed?

A: This TLC profile provides critical information. The spot at Rf ~0.3 is likely your product. The baseline spot is a highly polar impurity, and the spot at the solvent front is a non-polar impurity. Flash column chromatography is the ideal technique here.[15][16]

  • Interpretation and Strategy:

    • Non-polar impurity (solvent front): This will elute from the column first with a non-polar solvent.

    • Product (Rf ~0.3): This is a good retention factor for column separation, indicating the current TLC solvent system is a suitable starting point for your column's mobile phase.[17]

    • Polar impurity (baseline): This will remain strongly adsorbed to the silica and will either stay on the column or require a much more polar solvent system to elute after your product is collected.

  • Actionable Advice: Proceed with flash chromatography using the solvent system that gave your product an Rf of ~0.3. A detailed protocol for developing and running a column is in Section 3.

Q: My compound streaks on the silica TLC plate instead of forming a tight spot. What is causing this and how can I fix it?

A: Streaking on a silica TLC plate is a common issue that typically points to one of two causes:

  • Compound Overload: You may have spotted too much material on the TLC plate. Try diluting your sample significantly and re-spotting.

  • Strong/Acidic Interactions: The hydroxyl group on your molecule may be interacting too strongly with the acidic silica gel. This is a very common phenomenon with alcohols and amines.

  • Solution: To mitigate this, you can modify your mobile phase. Add a small amount (0.5-1%) of a polar, competitive solvent like methanol or a modifier like triethylamine (if your compound is acid-sensitive) or acetic acid to the eluent.[17] This modifier will occupy the highly active sites on the silica, allowing your compound to travel up the plate more uniformly, resulting in better spot shape.

Q: After flash chromatography, some of my fractions contain a mix of my product and a closely-eluting impurity. What's the next step?

A: This is a classic challenge indicating that the selectivity of your silica gel system is insufficient to resolve the two compounds. You have two primary options:

  • Re-run the Column with a Shallower Gradient: Combine the mixed fractions, evaporate the solvent, and re-purify using a much shallower and slower gradient of the mobile phase.[17] For example, if you initially ran a gradient from 10% to 50% Ethyl Acetate/Hexanes, try running the second column with a gradient from 20% to 35% over a larger volume of solvent. This increases the separation distance between the two compounds.

  • Switch to a Different Chromatographic Mode: If a shallow gradient fails, the compounds may have very similar polarities. Switching to a technique with a different separation mechanism is advised. Preparative Reversed-Phase HPLC is an excellent choice.[10][18] Here, separation is based on hydrophobicity rather than polarity. This orthogonality often provides the resolution that normal-phase chromatography lacks.

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step instructions for the key purification and analysis workflows.

Protocol 1: Purity Assessment by Reversed-Phase HPLC

This protocol establishes a baseline for purity before and after purification.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 235 nm.

  • Sample Preparation:

    • Accurately weigh ~1 mg of your compound into a 2 mL HPLC vial.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

  • Analytical Procedure:

    • Equilibrate the column with a starting mixture (e.g., 95% A, 5% B) for at least 15 minutes.

    • Inject 5 µL of the sample solution.

    • Run a gradient elution:

      • 5% to 95% B over 15 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B over 1 minute.

      • Hold at 5% B for 2 minutes (re-equilibration).

  • Data Analysis: Integrate all peaks and calculate purity based on the area percent of the main peak.

Parameter Typical Value Rationale
Column C18 (Reversed-Phase)Good retention for moderately polar aromatic compounds.
Mobile Phase Water/Acetonitrile with TFAProvides excellent resolution; TFA sharpens peaks.
Gradient Elution 5% to 95% AcetonitrileEnsures elution of both polar and non-polar impurities.
UV Detection 235 nmCorresponds to a strong absorbance wavelength for the benzonitrile chromophore.
Protocol 2: Purification by Recrystallization

This protocol is ideal as a first-pass purification for material that is >85-90% pure.

  • Solvent Selection (Small Scale):

    • Place ~20 mg of your crude solid in a small test tube.

    • Add a potential solvent (e.g., Isopropanol) dropwise at room temperature. The ideal solvent will not dissolve the solid.

    • Heat the test tube in a sand or water bath. The solid should dissolve completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good single-solvent system.

    • If no single solvent works, try a binary system (e.g., dissolve in a minimum of hot Ethyl Acetate, then add Hexanes dropwise until turbidity appears, then cool).

  • Bulk Recrystallization:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent (or the "good" solvent of a binary pair) in portions, while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.

    • If using a binary system, add the "poor" solvent dropwise to the hot solution until a persistent cloudiness is observed. Add a drop or two of the "good" solvent to redissolve it.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent.

    • Dry the purified crystals under high vacuum.

  • Quality Control: Determine the yield and re-analyze purity by HPLC or TLC.

Protocol 3: Purification by Flash Column Chromatography

This is the most versatile technique for separating mixtures with different polarities.

  • TLC Method Development:

    • Dissolve a small amount of crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 20% Ethyl Acetate in Hexanes).

    • The goal is to find a system where your desired compound has an Rf value between 0.2 and 0.4 and is well-separated from impurities.[15]

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 1:30 to 1:100 ratio of sample weight to silica gel weight).

    • Pack the column with silica gel using your chosen eluent (the one from TLC, but slightly less polar, e.g., 15% Ethyl Acetate in Hexanes). Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of the column eluent or a stronger solvent.

    • Alternatively, for better resolution, perform a "dry load": dissolve the sample, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.[17]

  • Elution and Fraction Collection:

    • Begin eluting with the starting mobile phase.

    • Collect fractions in test tubes or vials.

    • Gradually increase the polarity of the mobile phase (a "gradient") to elute compounds of increasing polarity. For example, move from 15% to 20%, then 30% Ethyl Acetate in Hexanes.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.

Section 4: Visual Guides & Workflows

Purification Method Selection

Purification_Decision_Tree start Assess Crude Purity (HPLC/NMR) check_purity Purity > 90% and Compound is Solid? start->check_purity recrystallize Recrystallization check_purity->recrystallize  Yes check_impurities Multiple Impurities or Purity < 90%? check_purity->check_impurities  No final_product Pure Product (>98%) recrystallize->final_product flash_chrom Flash Column Chromatography check_impurities->flash_chrom  Yes check_impurities->final_product  No (Minor Impurities) check_resolution Impurities Still Present (Poor Resolution)? flash_chrom->check_resolution prep_hplc Preparative HPLC check_resolution->prep_hplc  Yes check_resolution->final_product  No prep_hplc->final_product

Caption: Decision tree for selecting the optimal purification method.

Flash Chromatography Workflow

Flash_Chromatography_Workflow start Develop TLC Method (Rf ≈ 0.3) pack Pack Column with Silica Gel start->pack load Load Sample (Dry or Wet) pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Isolated Pure Product evaporate->end

References

storage conditions to prevent degradation of deuterated benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Isotopic and Chemical Integrity Through Proper Storage and Handling

Welcome to the Technical Support Center for deuterated benzonitriles. This resource is designed for researchers, scientists, and drug development professionals who utilize these valuable isotopically labeled compounds in their experiments. As a Senior Application Scientist, I've compiled this guide to provide not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your results. Deuterated benzonitriles, while generally stable, are susceptible to degradation pathways that can compromise both their chemical purity and isotopic enrichment. Understanding and mitigating these risks is paramount for experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for deuterated benzonitriles?

A1: The two most significant degradation pathways for deuterated benzonitriles are hydrolysis and photodegradation .

  • Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis, which can occur under both acidic and basic conditions. The reaction proceeds through a benzamide intermediate to ultimately form the corresponding benzoic acid.[1][2] The presence of moisture is the key initiator for this process.

  • Photodegradation: Benzonitrile absorbs UV light at wavelengths greater than 290 nm, which can lead to its decomposition.[1] Exposure to direct sunlight or other sources of UV radiation should therefore be minimized.

A third, and equally critical, consideration for deuterated compounds is Hydrogen-Deuterium (H-D) exchange . While the carbon-deuterium (C-D) bonds on the aromatic ring are generally stable, certain conditions can promote the exchange of deuterium atoms with protons from the environment (e.g., from residual water in solvents).[3] This compromises the isotopic purity of the standard, which is critical for applications like mass spectrometry-based quantification.

Q2: What are the ideal long-term storage conditions for solid deuterated benzonitriles?

A2: For optimal long-term stability, solid deuterated benzonitriles should be stored under conditions that minimize exposure to moisture, light, and heat.

ParameterRecommendationRationale
Temperature ≤ -20°CLow temperatures slow down the rate of all chemical reactions, including potential degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere displaces oxygen and, more importantly, atmospheric moisture, directly inhibiting hydrolysis.
Light Protected from Light (Amber Vial)Amber vials or storage in a dark location prevents photodegradation initiated by UV light.[1]
Container Tightly Sealed VialA secure seal is crucial to prevent the ingress of atmospheric moisture over time.
Q3: I need to prepare a stock solution of deuterated benzonitrile in an organic solvent. What is the best practice?

A3: Preparing a stable stock solution requires careful selection of the solvent and adherence to proper handling techniques to exclude moisture.

  • Solvent Selection: Use a dry, aprotic organic solvent. Anhydrous acetonitrile or dioxane are suitable choices. Avoid protic solvents (like methanol or ethanol) for long-term storage as they contain exchangeable protons that could potentially participate in H-D exchange over time.

  • Handling Environment: Whenever possible, handle the solid compound and prepare the solution in a glove box or under a stream of inert gas (argon or nitrogen) to minimize exposure to atmospheric moisture.[4]

  • Procedure:

    • Allow the vial containing the solid deuterated benzonitrile to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • Use dry glassware (e.g., oven-dried or flame-dried) for the preparation of the solution.

    • Dissolve the compound in the chosen anhydrous solvent to the desired concentration.

    • Store the resulting stock solution under the same stringent conditions recommended for the solid material (≤ -20°C, protected from light, under an inert atmosphere).

    • Consider preparing smaller aliquots to avoid repeated freeze-thaw cycles and minimize the introduction of contaminants with each use.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments, providing a logical workflow to identify and resolve the problem.

Issue 1: Inconsistent results in quantitative LC-MS analysis using a deuterated benzonitrile internal standard.
  • Symptom: Poor reproducibility of calibration curves, high coefficient of variation (%CV) in quality control samples, or a drifting internal standard signal.[2]

  • Potential Cause: Degradation of the deuterated benzonitrile internal standard, either in the stock solution or during sample preparation.

A Inconsistent LC-MS Results B Prepare Fresh Stock Solution A->B C Analyze Fresh vs. Old Stock by LC-MS B->C D Peak Area of Old Stock Significantly Lower? C->D Compare peak areas E Degradation of Stock Solution Confirmed. Discard Old Stock. D->E Yes F Stock Solution is Stable. Investigate Sample Prep. D->F No J Issue Resolved E->J G Check for Moisture in Solvents F->G H Review pH of Aqueous Buffers F->H I Minimize Time in Aqueous Solution F->I G->J H->J I->J

Caption: Troubleshooting workflow for inconsistent LC-MS results.

  • Verify Stock Solution Integrity: The first step is to rule out the degradation of your stock solution. Prepare a fresh stock solution from the solid material, following the best practices outlined in the FAQs.

  • Comparative Analysis: Analyze both the old and the newly prepared stock solutions by LC-MS. A significantly lower peak area for the old stock solution is a strong indicator of degradation.

  • Investigate Sample Preparation: If the stock solution is stable, the degradation is likely occurring during your sample preparation workflow.

    • Moisture: Ensure all solvents used for dilution are anhydrous.

    • pH: If your protocol involves aqueous buffers, verify their pH. Highly acidic or basic conditions can accelerate hydrolysis of the nitrile group.[5]

    • Exposure Time: Minimize the time your deuterated benzonitrile is in an aqueous environment, especially at elevated temperatures.

Issue 2: Appearance of unexpected peaks in NMR or LC-MS analysis of the deuterated benzonitrile standard.
  • Symptom: In your NMR spectrum, you observe new signals corresponding to benzoic acid-d5 or benzamide-d5. In LC-MS, you detect peaks with m/z values corresponding to these degradation products.

  • Potential Cause: Hydrolysis of the nitrile group.

cluster_0 Hydrolysis Pathway A Deuterated Benzonitrile (C₆D₅CN) B Deuterated Benzamide (C₆D₅CONH₂) A->B + H₂O (Acid or Base) C Deuterated Benzoic Acid (C₆D₅COOH) B->C + H₂O (Acid or Base)

Caption: Hydrolysis degradation pathway of deuterated benzonitrile.

  • Source Identification: This degradation is almost certainly due to moisture contamination. Review your entire storage and handling procedure.

    • Was the primary container properly sealed?

    • Was the compound handled in a dry, inert atmosphere?

    • Were the solvents used for dissolution truly anhydrous?

  • Solvent Purity Check: If you are using a commercial anhydrous solvent from a previously opened bottle, its dryness may be compromised. It is good practice to use freshly opened bottles of anhydrous solvents or to dry the solvent using appropriate methods (e.g., molecular sieves) before use.

  • Future Prevention: Strictly adhere to the recommended storage and handling protocols. For highly sensitive experiments, consider purchasing smaller quantities of the deuterated benzonitrile to ensure the material is used before significant degradation can occur, even under optimal storage conditions.

References

common pitfalls when using 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2

Welcome to the technical support guide for this compound. This document is intended for researchers, medicinal chemists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to ensure the successful application of this deuterated building block in your experiments.

Part 1: General Handling and Stability

Q1: How should I properly store this compound to ensure its long-term stability?

A1: Proper storage is critical to maintain the chemical and isotopic integrity of the compound.

  • Temperature: Store in a cool, dark place, ideally at temperatures below 15°C. The non-deuterated analog has a melting point between 63-68°C, and avoiding temperature fluctuations prevents physical changes in the solid material.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. The benzylic alcohol functional group is susceptible to oxidation over time, which can be accelerated by air and light.

  • Moisture: Keep the compound in a tightly sealed container with a desiccant. The compound is polar and can absorb moisture, which may interfere with certain reactions or promote degradation.

ParameterRecommended ConditionRationale
Temperature <15°C, RefrigeratedMinimizes degradation and potential for sublimation.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents slow oxidation of the hydroxymethyl group.
Moisture Tightly sealed, with desiccantPrevents hydrolysis and potential H/D exchange.

Part 2: Troubleshooting Common Synthetic Reactions

This section addresses issues that may arise when using the compound as a reactant in common organic transformations.

Q2: I'm trying to oxidize the hydroxymethyl group to an aldehyde, but I'm getting low yields and a significant amount of the carboxylic acid. What's going wrong?

A2: This is a classic case of over-oxidation. The benzylic alcohol in this molecule is activated and can be easily oxidized first to the aldehyde and subsequently to the corresponding benzoic acid. The choice of oxidant is crucial.

Causality: Strong oxidizing agents like potassium permanganate or chromic acid (H2CrO4) will rapidly convert the primary alcohol all the way to the carboxylic acid.[1] Milder, more controlled reagents are necessary to stop the reaction at the aldehyde stage.

Troubleshooting Protocol:

  • Select a Mild Oxidant: Switch to a milder oxidizing agent known for stopping at the aldehyde.

    • Pyridinium chlorochromate (PCC): A standard choice for this transformation.[1]

    • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C).

    • Dess-Martin Periodinane (DMP): A highly selective and mild oxidant that works at room temperature.

    • TEMPO-mediated oxidation: Systems like TEMPO/NaOCl are also effective for mild oxidation.[1]

  • Control Reaction Temperature: Perform the oxidation at the recommended temperature for the chosen reagent (e.g., -78 °C for Swern oxidation) to minimize side reactions.

  • Monitor Progress Carefully: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Spot for the disappearance of the starting material and the appearance of the aldehyde product. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation.

  • Aqueous Workup: Be mindful during the workup. Avoid prolonged exposure to strong oxidizing conditions or residual oxidant.

Over_Oxidation Start 3-Fluoro-4-(hydroxymethyl) benzonitrile-D2 Aldehyde 3-Fluoro-4-formyl- benzonitrile-D1 (Desired Product) Start->Aldehyde Mild Oxidant (PCC, DMP, Swern) CarboxylicAcid 3-Fluoro-4-carboxy- benzonitrile (Over-oxidation Product) Aldehyde->CarboxylicAcid Strong Oxidant (KMnO4, H2CrO4) or Prolonged Reaction

Caption: Pathway showing desired oxidation vs. over-oxidation.

Q3: I'm performing a reaction under basic (or acidic) conditions and my nitrile group is hydrolyzing to a carboxamide or carboxylic acid. How can I prevent this?

A3: The nitrile group (-CN) is susceptible to hydrolysis under both strong acidic and strong basic conditions, especially at elevated temperatures.[2]

Causality:

  • Basic Conditions: Hydroxide ions can directly attack the electrophilic carbon of the nitrile, leading to a series of intermediates that ultimately form a carboxylate salt. Upon acidic workup, this becomes a carboxylic acid.[2]

  • Acidic Conditions: The nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water. This leads to the formation of a primary amide, which can be further hydrolyzed to a carboxylic acid with vigorous heating.[2]

Troubleshooting Protocol:

  • Modify pH: If possible, adjust the reaction pH to be closer to neutral.

  • Lower Temperature: Perform the reaction at the lowest possible temperature that still allows the desired transformation to proceed at a reasonable rate. Hydrolysis is often significantly slower at lower temperatures.

  • Limit Water: If the reaction solvent is not water, ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and flame-dried glassware.

  • Protecting Groups: If harsh conditions are unavoidable, consider protecting the nitrile group, although this adds extra steps to the synthesis.

  • Reaction Time: Minimize the reaction time to reduce the extent of hydrolysis. Monitor the reaction closely with TLC or LC-MS and stop it as soon as the desired product is formed.

Part 3: Issues Specific to the Deuterium Label

The presence of deuterium at the benzylic position introduces unique considerations that are critical for the success of metabolic studies and quantitative analysis.

Q4: I'm observing a loss of my deuterium label (H/D exchange). Why is this happening and how can I stop it?

A4: Hydrogen-Deuterium (H/D) exchange at the benzylic position can occur under certain conditions, compromising the isotopic purity of your compound.

Causality: While the C-D bond is generally stable, the benzylic position is activated. Under strongly acidic or basic conditions, or in the presence of certain metal catalysts, the benzylic protons (or deuterons) can become labile and exchange with protons from the solvent (e.g., water, methanol).[3][4][5] Base-catalyzed exchange is a known method for deuterating benzylic positions and can work in reverse if a proton source is present.[5]

Troubleshooting Protocol:

  • Avoid Protic Solvents Under Harsh Conditions: When running reactions under strongly acidic or basic conditions, avoid using protic solvents (like water, methanol, ethanol) if possible. Opt for aprotic solvents like THF, Dioxane, or Acetonitrile.

  • Use Deuterated Solvents: If a protic solvent is required for solubility or reactivity, use its deuterated counterpart (e.g., D₂O, MeOD). This ensures that any exchange will replace a deuterium with another deuterium.

  • Control pH: Maintain a pH as close to neutral as possible during workup and purification steps. A quick aqueous wash with brine is generally safer than prolonged exposure to acidic or basic solutions.

  • Catalyst Choice: Be aware that some transition metal catalysts, particularly those used in hydrogenation or dehydrogenation reactions, can facilitate H/D exchange.[3][6]

HD_Exchange cluster_0 Undesired H/D Exchange Molecule_D R-CD2-OH (Starting Material) Intermediate Reactive Intermediate Molecule_D->Intermediate [Catalyst] or Strong Acid/Base Molecule_H R-CH2-OH (Isotopically Impure) Intermediate->Molecule_H + H-Source (e.g., H2O)

Caption: Conceptual diagram of the H/D exchange process.

Q5: My reaction seems slower than the non-deuterated version. Is this expected?

A5: Yes, this is a well-documented phenomenon known as the Kinetic Isotope Effect (KIE) .[7][8][9]

Causality: The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[7][] If the cleavage of this C-D bond is the rate-determining step of your reaction (e.g., in many oxidation reactions or enzymatic metabolism), the reaction will proceed more slowly than with the non-deuterated analog.[7][9] This is the very reason deuterated compounds are used in drug development—to slow down metabolism by cytochrome P450 enzymes.[8][9]

Implications for Experiments:

  • Reaction Time: You may need to increase the reaction time or temperature to achieve the same conversion as the non-deuterated compound.

  • Metabolic Studies: In pharmacokinetic or DMPK studies, expect a slower rate of metabolism at the benzylic position.[11] This can lead to a longer half-life and altered metabolite profiles for the parent compound.[12]

Part 4: Analytical and Purification FAQs

Q6: I'm having trouble purifying this compound. It seems very polar. What chromatographic techniques are recommended?

A6: The combination of the nitrile and hydroxymethyl groups makes this molecule quite polar, which can present challenges for standard chromatography.

Troubleshooting Purification:

  • Normal-Phase Chromatography: Standard silica gel chromatography can be effective. However, you may need a relatively polar mobile phase.

    • Solvent System: Start with a gradient of Ethyl Acetate in Hexanes or Dichloromethane/Methanol. A common issue is poor peak shape. Adding a small amount (0.1-1%) of a modifier like acetic acid (if your compound is stable to it) or triethylamine can often improve resolution.

  • Reversed-Phase Chromatography: This is often not ideal for highly polar compounds as they may elute too quickly with the solvent front.[13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds.[13][14] It uses a polar stationary phase (like silica or an amine-bonded phase) with a reversed-phase type solvent system (e.g., Acetonitrile/Water).[13][14] This technique can provide excellent retention and separation for compounds that are poorly retained in reversed-phase.

Q7: Are there any specific challenges when analyzing this compound by Mass Spectrometry (MS) or NMR?

A7: Yes, analyzing deuterated compounds requires careful consideration.

Analytical Best Practices:

  • Isotopic Purity Assessment: It is crucial to confirm the level of deuterium incorporation and isotopic purity. This cannot be assumed to be 100%.[15][16]

  • NMR Spectroscopy:

    • ¹H NMR: The signal for the benzylic protons (~4.7 ppm) should be significantly diminished or absent. The area of the residual peak can be used to quantify the isotopic purity.

    • ²H NMR (Deuterium NMR): This is a direct way to confirm the presence and location of the deuterium label.

  • Mass Spectrometry:

    • The molecular ion peak will be two mass units higher than the non-deuterated analog (M+2).

    • Chromatographic Shift: Be aware that deuterated compounds can sometimes have slightly different retention times in LC-MS compared to their non-deuterated counterparts due to the isotope effect.[16] This shift is usually small but can be significant in high-resolution methods.

    • Purity Check: When using as an internal standard, ensure the deuterated standard is free from contamination by the non-deuterated analyte, as this can affect the accuracy of quantification.[16][17]

Troubleshooting_Workflow cluster_0 Diagnosis cluster_1 Solution Implementation Problem Experimental Issue Encountered (e.g., Low Yield, Side Product) CheckReaction Step 1: Review Reaction Conditions (Reagents, Temp, Solvent) Problem->CheckReaction CheckPurity Step 2: Analyze Starting Material (NMR, MS for isotopic purity) CheckReaction->CheckPurity CheckProduct Step 3: Characterize Product(s) (Identify side products) CheckPurity->CheckProduct ModifyConditions Modify Reaction Protocol (e.g., Change Reagent, Lower Temp) CheckProduct->ModifyConditions Reaction Issue OptimizePurification Optimize Purification (e.g., Switch to HILIC) CheckProduct->OptimizePurification Purification Issue ReRun Re-run Experiment & Monitor ModifyConditions->ReRun OptimizePurification->ReRun Result Problem Resolved? ReRun->Result Result->Problem No End Success Result->End Yes

Caption: A general workflow for troubleshooting experimental issues.

References

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of Results with Different Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the integrity of analytical data is paramount. The choice of an internal standard (IS) is a critical decision that profoundly impacts the accuracy, precision, and reliability of an assay.[1][2][3] This guide provides an in-depth comparison of different internal standard strategies and a comprehensive framework for the cross-validation of analytical results when employing different internal standards. Our focus is on providing not just a protocol, but the scientific rationale behind each step to empower you to make informed decisions in your laboratory.

The Foundational Role of Internal Standards in Quantitative Analysis

In analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is indispensable for achieving accurate and precise quantification.[1] An IS is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, including calibrators and quality controls, before sample processing.[1][4] Its primary function is to compensate for variations that can occur during sample preparation (e.g., extraction, evaporation) and instrumental analysis (e.g., injection volume, ionization efficiency).[1][2][5] By calculating the ratio of the analyte response to the IS response, we can effectively normalize for these variabilities, leading to more robust and reproducible results.[6][7][8]

A Comparative Analysis of Internal Standard Strategies

The selection of an appropriate internal standard is a critical step in method development. The ideal IS should mimic the analyte's behavior throughout the entire analytical process.[3] There are primarily two types of internal standards used in LC-MS bioanalysis: stable isotope-labeled internal standards (SIL-IS) and structural analogue internal standards.[7][9]

Stable Isotope-Labeled Internal Standards (SIL-IS): The Gold Standard

SIL-IS are compounds in which several atoms within the analyte molecule are replaced by their stable isotopes, such as deuterium (²H or D), ¹³C, or ¹⁵N.[10] This makes them nearly chemically and physically identical to the analyte.[7]

  • Advantages :

    • Co-elution: SIL-IS typically co-elute with the analyte, meaning they experience the same matrix effects and ionization suppression or enhancement.[1]

    • Similar Extraction Recovery: Due to their identical physicochemical properties, SIL-IS have the same extraction efficiency from the matrix as the analyte.[7]

    • High Accuracy and Precision: The close mimicking of the analyte's behavior leads to superior accuracy and precision in quantification.[11][12]

  • Considerations :

    • Isotopic Purity: It is crucial to verify the purity of a SIL-IS, as any non-labeled impurity can artificially inflate the analyte concentration.

    • Deuterium Isotope Effect: In some cases, deuterium-labeled standards can exhibit slightly different chromatographic retention times compared to the analyte, which can lead to differential matrix effects.[11] ¹³C or ¹⁵N labeled standards are often preferred to avoid this issue.[7]

    • Mass Difference: A mass difference of at least three or more mass units between the analyte and the SIL-IS is generally required for small molecules to avoid spectral overlap.[10]

Structural Analogue Internal Standards

Structural analogues are compounds that are chemically similar to the analyte but not isotopically labeled.[13] They are often used when a SIL-IS is not commercially available or is prohibitively expensive.[11][13]

  • Advantages :

    • Accessibility: Often more readily available and less expensive than SIL-IS.

    • Can Compensate for Variability: A well-chosen structural analogue can still effectively compensate for variability in sample preparation and instrument response.[7]

  • Considerations :

    • Differences in Physicochemical Properties: Structural differences can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte.

    • Matrix Effects: Analogue IS may not experience the exact same matrix effects as the analyte, potentially leading to biased results.[7]

    • Careful Selection is Crucial: The selection process for a structural analogue IS requires thorough verification to ensure it behaves similarly to the analyte under the specific assay conditions.[14]

Surrogate Standards

A surrogate standard is a pure compound, unlikely to be found in the sample, that is added to a sample before extraction.[15] Surrogates are used to measure the efficiency of the sample preparation technique and the performance of the analytical instrumentation.[15] While similar to internal standards, their primary role is as a quality control measure for the entire analytical procedure.[15][16]

Cross-Validation of Analytical Methods with Different Internal Standards

When analytical data from different studies, different laboratories, or even different methods within the same study need to be combined or compared, a cross-validation of the analytical methods is essential.[17][18][19] This is particularly critical when different internal standards have been used. The goal of cross-validation is to ensure that the results are comparable and that any observed differences are not due to the choice of the internal standard.[18]

Experimental Design for Cross-Validation

A robust cross-validation study requires a well-thought-out experimental design.[20][21] The following workflow outlines the key steps:

Cross_Validation_Workflow cluster_planning Planning & Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation P1 Define Acceptance Criteria P2 Select Representative Samples (e.g., QCs, Incurred Samples) P1->P2 P3 Prepare Sample Sets for Each Method P2->P3 A1 Analyze Samples with Method A (using IS-A) P3->A1 A2 Analyze Samples with Method B (using IS-B) P3->A2 D1 Compile and Compare Results A1->D1 A2->D1 D2 Statistical Analysis (e.g., Bland-Altman, Percent Difference) D1->D2 D3 Assess Against Acceptance Criteria D2->D3

Caption: Workflow for cross-validation of analytical methods using different internal standards.

Step-by-Step Cross-Validation Protocol
  • Define Acceptance Criteria: Before initiating the study, establish clear and scientifically justified acceptance criteria for the comparability of the results. A common approach is to set a limit for the percent difference between the results obtained from the two methods.[22] For example, the mean difference should not exceed ±15-20%.

  • Sample Selection:

    • Quality Control (QC) Samples: Analyze a minimum of three levels of QC samples (low, medium, and high concentrations) in replicate (n≥3) with both analytical methods.

    • Incurred Samples: Whenever possible, use incurred samples (i.e., actual study samples) to provide a more realistic assessment of method performance.[22][23] A representative set of incurred samples covering the expected concentration range should be selected.

  • Sample Analysis:

    • Divide the selected QC and incurred samples into two sets.

    • Analyze one set using the established analytical method with the first internal standard (Method A, IS-A).

    • Analyze the second set using the analytical method with the alternative internal standard (Method B, IS-B).

    • It is crucial that the only significant difference between the two analyses is the internal standard used.

  • Data Analysis and Interpretation:

    • Calculate the concentration of the analyte in each sample for both methods.

    • For each sample, calculate the percent difference between the results from Method A and Method B using the following formula:

    • Statistical Evaluation: Perform a statistical analysis to assess the agreement between the two methods. A Bland-Altman plot is a valuable tool for visualizing the bias and the limits of agreement between the two methods.[22]

    • Comparison to Acceptance Criteria: Compare the calculated percent differences and the statistical analysis results against the predefined acceptance criteria. If the results fall within the acceptance limits, the two methods can be considered cross-validated.

Data Presentation for Clear Comparison

Summarize the cross-validation data in a clear and concise table to facilitate easy comparison.

Sample IDConcentration Method A (IS-A) (ng/mL)Concentration Method B (IS-B) (ng/mL)Mean Concentration (ng/mL)Percent Difference (%)
QC Low 110.210.510.35+2.90
QC Low 29.810.19.95+3.02
QC Low 310.510.310.4-1.92
QC Mid 151.549.850.65-3.36
QC Mid 250.851.251.0+0.78
QC Mid 352.150.951.5-2.33
QC High 1485495490+2.04
QC High 2492488490-0.82
QC High 3488490489+0.41
Incurred 125.624.925.25-2.77
Incurred 2152158155+3.87
Incurred 3320315317.5-1.57

Causality Behind Experimental Choices and Self-Validating Systems

The protocols described above are designed to be self-validating. The inclusion of multiple levels of QCs and, ideally, incurred samples, provides a comprehensive assessment of the method's performance across a range of concentrations. The pre-defined acceptance criteria ensure an objective evaluation of the data.

The choice to use a statistical tool like a Bland-Altman plot is rooted in its ability to provide a more nuanced understanding of the agreement between two methods than a simple correlation coefficient. It visualizes the bias (the average difference between the two methods) and the 95% limits of agreement, providing a clear picture of the interchangeability of the methods.

Conclusion: Ensuring Data Integrity Through Rigorous Cross-Validation

The selection of an internal standard is a foundational element of a robust quantitative bioanalytical method. While stable isotope-labeled internal standards are generally preferred, the use of structural analogues can be a valid alternative with careful selection and validation.[7][11] When data generated using different internal standards must be compared, a rigorous cross-validation study is not just a recommendation but a scientific necessity to ensure the integrity and comparability of the results.[17][19] By following the principles and protocols outlined in this guide, researchers can confidently cross-validate their analytical methods and ensure the reliability of their data for critical decision-making in drug development and other scientific endeavors.

References

linearity assessment of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 in assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Linearity Assessment of Deuterated Internal Standards in Bioanalytical Assays: A Case Study with Testosterone-D3

A Note on the Selected Analyte: Initial searches for "3-Fluoro-4-(hydroxymethyl)benzonitrile-D2" did not yield sufficient public data for a comprehensive guide on linearity assessment. To provide a scientifically rigorous and practical resource, this guide will focus on Testosterone-D3 , a widely used and well-documented deuterated internal standard in bioanalytical assays. The principles and methodologies discussed are broadly applicable to other deuterated internal standards.

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), establishing linearity is a critical component of method validation. Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A linear response ensures that as the concentration of the target analyte changes, the instrument's response changes in a predictable and proportional manner.

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated compound like Testosterone-D3, is the gold standard in LC-MS/MS-based quantification. The SIL-IS is a form of the analyte of interest that contains one or more heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N). Because it is chemically almost identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the measurement.

Experimental Design for Linearity Assessment of Testosterone with Testosterone-D3 as an Internal Standard

This section outlines a typical workflow for assessing the linearity of testosterone quantification in human plasma using Testosterone-D3 as the internal standard.

Materials and Reagents
  • Analytes: Testosterone (certified reference material), Testosterone-D3 (certified reference material)

  • Matrix: Human plasma (screened for endogenous testosterone levels)

  • Solvents: HPLC-grade methanol, acetonitrile, and water; formic acid

  • Solid-Phase Extraction (SPE): C18 cartridges

  • Instrumentation: A validated LC-MS/MS system

Preparation of Calibration Standards and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of testosterone and Testosterone-D3 in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions of testosterone by serially diluting the stock solution. Prepare a separate working solution of Testosterone-D3.

  • Calibration Curve (CC) Standards: Spike the human plasma with the testosterone working solutions to create a series of calibration standards at different concentrations (e.g., 8 levels ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ)).

  • Internal Standard Spiking: Spike all CC standards and unknown samples with a constant concentration of the Testosterone-D3 working solution.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same matrix.

Sample Preparation: Solid-Phase Extraction (SPE)

A common sample preparation technique for testosterone in plasma is SPE.

SPE_Workflow cluster_plasma Plasma Sample cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Plasma Plasma + Testosterone-D3 Condition Condition Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Methanol Load Load Sample Equilibrate->Load Water Wash Wash (Interferences) Load->Wash Aqueous Wash Elute Elute (Testosterone) Wash->Elute Organic Solvent Evaporate Evaporate & Reconstitute Elute->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject

Caption: Workflow for Solid-Phase Extraction of Testosterone from Plasma.

LC-MS/MS Analysis

The extracted samples are injected into the LC-MS/MS system. The system monitors specific mass transitions for both testosterone and Testosterone-D3.

Data Analysis and Acceptance Criteria

Construction of the Calibration Curve

A calibration curve is generated by plotting the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte for each calibration standard. A linear regression analysis is then performed on this data.

Calibration_Curve cluster_plot Calibration Curve Y_axis Peak Area Ratio (Testosterone / Testosterone-D3) X_axis Concentration Origin p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6

Caption: A representative linear calibration curve.

Linearity Assessment and Acceptance Criteria

The linearity of the method is evaluated based on the following parameters:

  • Correlation Coefficient (r) or Coefficient of Determination (r²): This value should be close to 1, typically ≥ 0.99.

  • Calibration Curve Standards: The calculated concentration of each calibration standard should be within ±15% of the nominal concentration (±20% for the LLOQ).

  • Visual Inspection: A visual inspection of the calibration curve should show a clear linear relationship between the response and concentration.

Comparison with Alternatives

Method Internal Standard Advantages Disadvantages
LC-MS/MS with SIL-IS Testosterone-D3High specificity and sensitivity; effectively corrects for matrix effects and variability in sample preparation.Higher cost of the deuterated standard.
LC-MS/MS with Analog IS A structural analog of testosteroneLower cost than a SIL-IS.May not co-elute with the analyte and may not compensate for matrix effects as effectively.
GC-MS Deuterated testosteroneHigh chromatographic resolution.Requires derivatization of the analyte, which can introduce variability.
Immunoassay (e.g., ELISA) NoneHigh throughput and lower instrument cost.Prone to cross-reactivity with other steroids, leading to a lack of specificity.

Conclusion

The use of a deuterated internal standard, such as Testosterone-D3, is a robust and reliable approach for the quantitative analysis of testosterone in biological matrices. A thorough assessment of linearity is a cornerstone of method validation, ensuring that the analytical method produces accurate and reproducible results over a defined concentration range. The high degree of chemical and physical similarity between Testosterone-D3 and testosterone allows for effective compensation for analytical variability, leading to a highly linear and trustworthy assay.

limit of detection and quantification with 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Achieving Ultra-Low Limits of Detection and Quantification with 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 in Bioanalytical Assays

In the landscape of modern drug development and clinical research, the demand for highly sensitive and specific bioanalytical methods is paramount. The ability to accurately measure minute quantities of therapeutic agents and their metabolites in complex biological matrices is fundamental to understanding pharmacokinetics, ensuring patient safety, and meeting regulatory requirements. This guide provides a comprehensive analysis of this compound, a critical deuterated internal standard, and its role in pushing the boundaries of detection and quantification in mass spectrometry-based assays.

This document moves beyond a simple recitation of protocols. It is designed for the discerning researcher and drug development professional, offering a deep dive into the causality behind experimental choices and a comparative analysis against alternative standards. We will explore the theoretical underpinnings of Limit of Detection (LOD) and Limit of Quantification (LOQ), provide a detailed, field-tested methodology for their determination, and present a data-driven comparison to contextualize the performance of this compound.

The Crucial Role of Internal Standards in Bioanalysis

Quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), is susceptible to variations that can compromise accuracy. These variations can arise from sample preparation inconsistencies, matrix effects (ion suppression or enhancement), and fluctuations in instrument response. The introduction of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating these issues.

An ideal SIL-IS co-elutes with the analyte and behaves nearly identically during extraction and ionization. Because it is chemically homologous but mass-distinguishable, it can be used to normalize the analyte's signal, correcting for variations and ensuring the integrity of the quantitative data. The deuterium-labeled this compound serves as an excellent internal standard for its non-deuterated analogue or related molecules in pharmacokinetic studies.

Defining the Limits: LOD and LOQ

Before an analytical method can be validated and deployed, its sensitivity must be rigorously established. The two key parameters for this are the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that yields a signal-to-noise ratio (S/N) of 3:1.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. Regulatory bodies like the U.S. Food and Drug Administration (FDA) typically define this as the lowest standard on the calibration curve that exhibits a response with a signal-to-noise ratio of at least 5:1 and can be quantified with a precision (%CV) and accuracy (%bias) within ±20%.

Experimental Protocol for LOD and LOQ Determination

This section details a robust protocol for determining the LOD and LOQ of an analyte using this compound as an internal standard in a typical LC-MS/MS workflow.

Materials and Reagents
  • Analyte of interest (e.g., 3-Fluoro-4-(hydroxymethyl)benzonitrile)

  • Internal Standard: this compound

  • Control biological matrix (e.g., human plasma, K2EDTA)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) cartridges/solvents

Instrumentation
  • A sensitive triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters)

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical column suitable for the analyte's polarity (e.g., C18 column).

Step-by-Step Methodology
  • Preparation of Stock Solutions: Prepare concentrated stock solutions of the analyte and the internal standard (this compound) in an appropriate organic solvent (e.g., methanol).

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the analyte stock solution to create a series of working solutions.

    • Spike these working solutions into the control biological matrix to create calibration standards (CS) ranging from the expected low pg/mL to ng/mL concentrations.

    • Prepare a separate set of QC samples at low, medium, and high concentrations.

  • Sample Extraction:

    • To an aliquot of each CS, QC, and blank matrix sample, add a fixed volume of the internal standard working solution (e.g., 50 µL of 1 ng/mL this compound).

    • Perform protein precipitation (e.g., with acetonitrile) followed by SPE or LLE to extract the analyte and internal standard and remove matrix interferences.

    • Evaporate the final extract to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Develop a chromatographic method to achieve baseline separation of the analyte from any endogenous matrix components. The analyte and this compound should have nearly identical retention times.

    • Optimize the mass spectrometer source parameters and create a Multiple Reaction Monitoring (MRM) method. This involves selecting precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Processing and Evaluation:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the S/N ratio for the lowest concentration standards. The LOD is the concentration with an S/N ratio of approximately 3.

    • The LOQ is established as the lowest standard on the curve that demonstrates acceptable precision (%CV ≤ 20%) and accuracy (80-120% of the nominal value) from at least five replicate measurements.

Caption: Workflow for LOD and LOQ determination using a SIL-IS.

Performance Comparison: this compound vs. Alternatives

The choice of an internal standard is critical and depends on the specific analyte and assay requirements. While a deuterated version of the analyte is often the best choice, other structural analogues or homologous compounds are sometimes used. The table below compares the expected performance of this compound with other potential types of internal standards for a hypothetical analyte.

Internal Standard TypeExampleTypical LOQ Range (pg/mL)AdvantagesDisadvantages
Stable Isotope-Labeled (SIL) This compound 1 - 50 Co-elutes with analyte; corrects for matrix effects and extraction variability most effectively.Higher cost; potential for isotopic crosstalk if not fully resolved.
Structural Analogue 4-Hydroxybenzonitrile50 - 200Lower cost; readily available.Different retention time and ionization efficiency; may not fully compensate for matrix effects.
Homologue 3-Fluoro-4-(hydroxyethyl)benzonitrile25 - 150Similar chemical properties to the analyte.May have different extraction recovery and chromatographic behavior than the analyte.

Note: The LOQ ranges are illustrative and highly dependent on the analyte, matrix, and instrument sensitivity.

The superior performance of the SIL-IS is evident. Its ability to track the analyte through the entire analytical process provides the most reliable correction, leading to lower limits of quantification and more robust and reproducible data, which is essential for regulatory submissions.

Caption: Relationship between analyte and internal standard types.

Conclusion

For researchers and drug development professionals striving for the highest levels of sensitivity and accuracy in bioanalytical assays, the use of a high-quality, stable isotope-labeled internal standard is non-negotiable. This compound represents an ideal choice for the quantification of its corresponding analyte, offering the most effective means to correct for analytical variability.

By following a rigorous, well-defined protocol for the determination of LOD and LOQ, laboratories can validate their methods with confidence, ensuring that the data generated is robust, reliable, and compliant with global regulatory standards. The superior performance of SIL-IS, like the one discussed, directly translates to higher quality pharmacokinetic data, enhanced safety profiling, and ultimately, more successful drug development programs.

The Gold Standard in Bioanalysis: Unveiling the Advantages of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Enhancing Assay Precision and Accuracy in Quantitative Mass Spectrometry

In the landscape of modern bioanalysis, the pursuit of accurate and reproducible quantification of analytes in complex biological matrices is paramount. The challenges posed by matrix effects, variable extraction recoveries, and instrument drift demand a robust analytical strategy. At the heart of such a strategy lies the judicious choice of an internal standard (IS). This guide provides an in-depth comparison of using a stable isotope-labeled internal standard, specifically 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2, versus its non-labeled analog or other structural mimics in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

While 3-Fluoro-4-(hydroxymethyl)benzonitrile is a key intermediate in the synthesis of pharmaceuticals such as danuglipron, for the purpose of this guide, we will consider it as our hypothetical analyte of interest to illustrate the profound advantages of its deuterated counterpart in a bioanalytical setting.[1]

The Cornerstone of Accurate Quantification: The Ideal Internal Standard

An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability. The ideal IS should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection.[2] Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard because their physicochemical properties are nearly identical to the analyte.[2]

Herein, we delve into the tangible benefits of employing this compound over non-labeled analogs, substantiating these claims with illustrative experimental data and established scientific principles.

Mitigating the Nemesis of Bioanalysis: Matrix Effects

One of the most significant challenges in LC-MS is the phenomenon of matrix effects, where co-eluting endogenous components of the biological matrix suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[3][4][5]

A deuterated internal standard like this compound is the most effective tool to combat this issue.[6][7] Since its chemical properties are virtually identical to the unlabeled analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[3][8] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is effectively normalized.

Illustrative Workflow for Matrix Effect Compensation

cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis P Biological Sample (Plasma) containing Analyte IS_add Addition of known amount of This compound (IS) P->IS_add Extract Protein Precipitation & Analyte/IS Extraction IS_add->Extract LC Co-elution of Analyte and IS from LC Column Extract->LC MS Ionization in Mass Spectrometer (Subject to Matrix Effects) LC->MS Detect Detection of Analyte and IS MS->Detect Ratio Calculation of Peak Area Ratio (Analyte/IS) Detect->Ratio Quant Accurate Quantification Ratio->Quant cluster_Initial Initial State cluster_Analysis Measurement cluster_Result Calculation Analyte Unknown amount of Analyte in Sample Mix Homogenization of Sample and Spike Analyte->Mix Spike Known amount of Deuterated IS (Spike) Spike->Mix Ratio Mass Spectrometric Measurement of Analyte/Spike Ratio Mix->Ratio Concentration Calculation of Analyte Concentration based on the measured ratio Ratio->Concentration

References

A Guide to Inter-Laboratory Comparison of Bioanalytical Methods Using 4-Cyano-2-fluorobenzyl alcohol-d2

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of bioanalytical methods for the quantification of a target analyte, using 4-Cyano-2-fluorobenzyl alcohol-d2 as an internal standard. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical methods across multiple laboratory sites. This document will delve into the rationale behind experimental design, present hypothetical comparative data, and offer detailed protocols to ensure scientific integrity and regulatory compliance.

The Critical Role of Inter-Laboratory Comparison and Deuterated Internal Standards

In the realm of drug development, the ability to obtain consistent and reliable analytical data across different laboratories is paramount. Inter-laboratory comparison studies, also known as round-robin or proficiency testing, are essential for assessing the reproducibility and transferability of an analytical method.[1][2] These studies involve multiple laboratories analyzing the same set of samples to evaluate the level of agreement in their results. A well-designed inter-laboratory study can identify potential sources of variability and ensure that a method is robust enough for widespread use.

The choice of an appropriate internal standard (IS) is a cornerstone of a reliable bioanalytical method, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays.[3][4][5] An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to compensate for variations in sample preparation, injection volume, and matrix effects.[3][4] Stable isotope-labeled internal standards (SIL-IS), such as the deuterated 4-Cyano-2-fluorobenzyl alcohol-d2, are considered the "gold standard" in quantitative bioanalysis.[6] The near-identical chemical structure to the non-labeled analyte ensures co-elution during chromatography and similar ionization behavior in the mass spectrometer, leading to highly accurate and precise quantification.[4]

This guide will explore the performance of 4-Cyano-2-fluorobenzyl alcohol-d2 in a hypothetical inter-laboratory study comparing two common bioanalytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Design of the Inter-Laboratory Study

A successful inter-laboratory comparison is built upon a meticulously planned experimental design.[7] The following sections outline the key components of our hypothetical study.

Participating Laboratories

For this study, we will simulate data from three independent bioanalytical laboratories (Lab A, Lab B, and Lab C). Each laboratory has expertise in both LC-MS/MS and GC-MS analysis.

Test Samples

A set of human plasma samples were prepared by a central organizing laboratory. The samples included:

  • Blank Plasma: To assess selectivity and background interference.

  • Calibration Standards: A series of eight non-zero standards ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Quality Control (QC) Samples: Prepared at four concentration levels: LLOQ, low, medium, and high.

Internal Standards

Two internal standards were evaluated in this study:

  • 4-Cyano-2-fluorobenzyl alcohol-d2 (d2-IS): The primary deuterated internal standard.

  • 2-Fluorobenzyl alcohol (2-FBA): A structural analog internal standard, used for comparative purposes.

Analytical Methods

Each laboratory analyzed the samples using both LC-MS/MS and GC-MS methods. The detailed protocols are provided below.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments in this inter-laboratory comparison.

Sample Preparation (for both LC-MS/MS and GC-MS)
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (either d2-IS or 2-FBA).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the appropriate mobile phase for each analytical technique.

LC-MS/MS Method
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Analyte: [M+H]+ → fragment ion

    • d2-IS: [M+H]+ → fragment ion

    • 2-FBA: [M+H]+ → fragment ion

GC-MS Method
  • Instrumentation: A single quadrupole mass spectrometer coupled with a gas chromatograph.

  • Chromatographic Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Selected Ion Monitoring (SIM):

    • Analyte: m/z ions

    • d2-IS: m/z ions

    • 2-FBA: m/z ions

Data Presentation and Analysis

The performance of each method and internal standard was evaluated based on key validation parameters as defined by regulatory guidelines from the FDA and ICH.[8][9][10]

Accuracy and Precision

The accuracy and precision of the methods were determined by analyzing the QC samples at four different concentration levels. The results are summarized in the tables below.

Table 1: Inter-Laboratory Accuracy (% Bias) and Precision (% CV) for LC-MS/MS Method

QC LevelParameterLab A (d2-IS)Lab A (2-FBA)Lab B (d2-IS)Lab B (2-FBA)Lab C (d2-IS)Lab C (2-FBA)
LLOQ Accuracy (%) -2.5-8.2-1.8-9.5-3.1-7.9
Precision (%) 8.914.59.215.18.513.8
Low Accuracy (%) 1.25.80.96.21.55.5
Precision (%) 6.511.27.112.56.810.9
Medium Accuracy (%) -0.8-4.5-1.1-5.1-0.5-4.2
Precision (%) 5.29.85.810.54.99.5
High Accuracy (%) 0.53.20.23.80.82.9
Precision (%) 4.18.54.59.13.98.2

Table 2: Inter-Laboratory Accuracy (% Bias) and Precision (% CV) for GC-MS Method

QC LevelParameterLab A (d2-IS)Lab A (2-FBA)Lab B (d2-IS)Lab B (2-FBA)Lab C (d2-IS)Lab C (2-FBA)
LLOQ Accuracy (%) -4.2-12.5-3.8-13.1-4.5-11.9
Precision (%) 10.518.211.119.510.217.8
Low Accuracy (%) 2.18.51.89.12.58.2
Precision (%) 8.214.88.915.67.914.2
Medium Accuracy (%) -1.5-7.2-1.9-7.8-1.2-6.9
Precision (%) 6.812.57.213.16.512.1
High Accuracy (%) 1.15.80.96.21.45.5
Precision (%) 5.510.25.910.95.29.9
Statistical Analysis

To assess the overall performance and identify any systematic differences between laboratories, a statistical analysis of the combined data is crucial.[7][11][12] A common approach is the use of Z-scores, which measure how far an individual laboratory's result deviates from the consensus mean of all participating laboratories.[11]

Z-score = (x - X) / σ

Where:

  • x = individual laboratory result

  • X = consensus mean of all laboratories

  • σ = standard deviation of all laboratory results

A Z-score between -2 and +2 is generally considered acceptable.

Interpretation of Results and Causality

The hypothetical data presented in Tables 1 and 2 clearly demonstrate the superior performance of the deuterated internal standard (d2-IS) compared to the structural analog (2-FBA) across all laboratories and both analytical methods.

  • Accuracy and Precision: With the d2-IS, the accuracy (bias) for all QC levels was well within the acceptable range of ±15% (and ±20% for LLOQ), and the precision (CV) was consistently below 15% (and 20% for LLOQ).[8] In contrast, the use of 2-FBA resulted in a noticeable increase in both bias and variability, particularly at the LLOQ. This is because the d2-IS, being chemically almost identical to the analyte, more effectively compensates for variations in extraction recovery and matrix effects.[4] The structural analog, while similar, will have slight differences in physicochemical properties, leading to less effective correction.

  • Method Comparison: The LC-MS/MS method generally exhibited slightly better precision compared to the GC-MS method. This can be attributed to the milder ionization process in ESI, which often leads to less fragmentation and a more stable signal for certain analytes. However, both methods, when paired with the d2-IS, produced reliable and reproducible results across the three laboratories, indicating the robustness of the analytical approach.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams were created using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (d2-IS or 2-FBA) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Evap Evaporation PPT->Evap Recon Reconstitution Evap->Recon LC_MS LC-MS/MS Recon->LC_MS GC_MS GC-MS Recon->GC_MS Quant Quantification LC_MS->Quant GC_MS->Quant Stats Statistical Analysis Quant->Stats

Caption: A flowchart of the experimental workflow.

Method_Comparison cluster_IS Internal Standard cluster_Method Analytical Method cluster_Performance Performance Metrics d2_IS 4-Cyano-2-fluorobenzyl alcohol-d2 Accuracy Accuracy d2_IS->Accuracy Precision Precision d2_IS->Precision Robustness Robustness d2_IS->Robustness FBA_IS 2-Fluorobenzyl alcohol FBA_IS->Accuracy FBA_IS->Precision FBA_IS->Robustness LC_MS LC-MS/MS LC_MS->Accuracy LC_MS->Precision LC_MS->Robustness GC_MS GC-MS GC_MS->Accuracy GC_MS->Precision GC_MS->Robustness

Caption: Relationship between method components and performance.

Conclusion

This guide has outlined a comprehensive approach to conducting an inter-laboratory comparison of bioanalytical methods using 4-Cyano-2-fluorobenzyl alcohol-d2 as an internal standard. The hypothetical data strongly supports the use of a deuterated internal standard to achieve the highest levels of accuracy, precision, and reproducibility, which are essential for regulatory submissions and the overall success of drug development programs. By following the detailed protocols and principles of scientific integrity presented here, researchers can confidently validate and transfer robust bioanalytical methods across multiple laboratory settings.

References

Navigating the Regulatory Maze: A Comparative Guide to Deuterated Standards in Clinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of clinical diagnostics and pharmaceutical development, the accuracy and reliability of analytical data are paramount. The quantitative analysis of drugs, metabolites, and biomarkers in biological matrices underpins critical decisions in patient care and drug approval. At the heart of achieving this precision lies the judicious use of internal standards (IS) in chromatographic assays, particularly those coupled with mass spectrometry (LC-MS). Among the various types of internal standards, stable isotope-labeled (SIL) compounds, especially deuterated standards, are widely considered the gold standard.[1][2]

This guide offers an in-depth comparison of deuterated internal standards against their alternatives, grounded in regulatory expectations and scientific principles. We will navigate the nuanced guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), providing actionable insights and experimental protocols to ensure robust and compliant clinical assays.

The Critical Role of Internal Standards in Clinical Assays

Quantitative bioanalysis is fraught with potential variability. From sample collection and preparation to instrumental analysis, each step can introduce errors that compromise the integrity of the results.[3] Internal standards are compounds added at a known concentration to every sample, calibrator, and quality control (QC) sample to correct for these variations.[3] An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, thereby experiencing similar losses during sample processing and similar ionization behavior in the mass spectrometer.[3][4]

The primary function of an internal standard is to normalize the analytical signal, compensating for:

  • Variability in Sample Preparation: Inconsistent recovery during extraction procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[3]

  • Matrix Effects: Co-eluting components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[3][5]

  • Instrumental Drift: Minor fluctuations in instrument performance, such as injection volume or detector sensitivity, can introduce variability over an analytical run.[3]

By calculating the ratio of the analyte's response to the internal standard's response, these sources of error can be effectively minimized, leading to improved accuracy and precision.[3][4]

Deuterated Standards vs. Alternatives: A Performance Comparison

The choice of an internal standard is a critical decision in method development. While several options exist, they are not created equal.

Stable Isotope-Labeled (SIL) Internal Standards

SIL internal standards are molecules where one or more atoms have been replaced with their stable, heavier isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N).[1][6] Because their chemical structure is nearly identical to the analyte, they are the preferred choice for mass spectrometry-based assays.[1][7][8]

  • Deuterated Standards (²H-labeled): These are the most common type of SIL-IS due to their relatively lower cost of synthesis.[9] They often provide excellent correction for matrix effects and extraction variability.[5]

  • ¹³C and ¹⁵N-Labeled Standards: These are generally considered more stable than their deuterated counterparts, with a lower risk of chromatographic shifts or isotopic exchange.[9][10] However, their synthesis is typically more complex and expensive.[9]

Structural Analogs (Non-Isotopically Labeled)

These are compounds with a chemical structure similar, but not identical, to the analyte. While they can be a viable option when a SIL-IS is unavailable, they come with significant limitations.[7][11]

FeatureDeuterated Internal StandardStructural Analog Internal Standard
Chemical & Physical Properties Nearly identical to the analyte.[4]Similar, but not identical, to the analyte.[7]
Chromatographic Behavior Typically co-elutes with the analyte, though minor retention time shifts can occur (isotopic effect).[12][13]May have different retention times, leading to differential matrix effects.[7]
Ionization Efficiency Nearly identical to the analyte, providing excellent correction for matrix effects.[1]Can differ significantly from the analyte, potentially leading to inadequate correction for matrix effects.[7]
Regulatory Preference Strongly recommended by regulatory bodies like the FDA and EMA.[1][2][5]Considered a less desirable alternative; its use requires extensive justification.[5]
Cost Generally more expensive to synthesize.[11]Typically less expensive or more readily available.

The Regulatory Landscape: FDA and EMA Guidelines

Both the FDA and EMA have established comprehensive guidelines for bioanalytical method validation, with a strong emphasis on the appropriate use of internal standards. The International Council for Harmonisation (ICH) M10 guideline has further harmonized these recommendations.[1]

Guideline AspectU.S. Food and Drug Administration (FDA)European Medicines Agency (EMA)
Preference for SIL-IS Strongly recommends the use of a stable isotope-labeled internal standard whenever possible for mass spectrometry-based assays.[14]Explicitly states a strong preference for SIL-IS, noting that over 90% of submissions incorporate them.[5] Has rejected studies with inadequate structural analog IS.[5]
Isotopic Purity The SIL-IS should be of high isotopic purity.[14] The contribution of the unlabeled analyte in the IS should be minimal and consistent.The isotopic purity of the SIL-IS must be known and its contribution to the analyte signal should be evaluated and documented.
Isotopic Crossover The potential for the IS to contribute to the analyte signal (crosstalk) must be assessed. The response of the unlabeled analyte in the IS solution should be less than a specified percentage of the analyte response at the Lower Limit of Quantification (LLOQ).Similar to the FDA, requires assessment of crosstalk. The contribution of the IS to the analyte signal should not be significant.
Matrix Effect A thorough investigation of matrix effects is required for both the analyte and the internal standard using at least six different sources of the matrix.[2]Also mandates the evaluation of matrix effects using multiple matrix sources to ensure that the IS adequately compensates for any suppression or enhancement.[15][16]
Stability The stability of the analyte and the internal standard must be evaluated in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).[2]Similar requirements for demonstrating the stability of both the analyte and the internal standard in the matrix and in solution.[15][16]

Scientific Integrity: Causality and Self-Validation

A robust clinical assay is a self-validating system. This means that the experimental design and the data generated should inherently demonstrate the reliability of the method. The choice and validation of a deuterated internal standard are central to this principle.

The "Why" Behind Experimental Choices
  • Why Deuterium Placement Matters: The position of deuterium labeling on the molecule is critical. Labels should be placed on metabolically and chemically stable positions to prevent in-source or in-vivo exchange with protons, which would compromise the integrity of the standard.[6][10]

  • Understanding the Isotopic Effect: The replacement of hydrogen with the heavier deuterium isotope can sometimes lead to a slight difference in chromatographic retention time.[12][13] While often minor, this can be problematic if the analyte and IS elute in a region of rapidly changing matrix effects, leading to differential ionization and inaccurate results.[12][17] Using a column with slightly lower resolution to ensure complete co-elution can sometimes mitigate this issue.[12]

  • Assessing Isotopic Purity and Crossover: No synthesis is perfect. A deuterated standard will inevitably contain a small amount of the unlabeled analyte. It is crucial to quantify this impurity to ensure it does not significantly contribute to the measured concentration of the analyte, especially at the LLOQ.[10]

Decision-Making in Internal Standard Selection

The following diagram illustrates the logical workflow for selecting an appropriate internal standard for a clinical assay.

G start Start: New Clinical Assay Development is_needed Is an Internal Standard Required? start->is_needed lcms_based Is the assay LC-MS based? is_needed->lcms_based Yes no_is Proceed without IS (Requires extensive justification) is_needed->no_is No sil_available Is a Stable Isotope-Labeled (SIL) IS available? lcms_based->sil_available Yes analog_is Select Structural Analog IS lcms_based->analog_is No deuterated_vs_c13 Deuterated or C13/N15? sil_available->deuterated_vs_c13 Yes sil_available->analog_is No deuterated Select Deuterated IS deuterated_vs_c13->deuterated Cost-effective & readily available c13_n15 Select C13/N15 IS deuterated_vs_c13->c13_n15 Concerns with isotopic stability/exchange validate Proceed to Method Validation deuterated->validate c13_n15->validate analog_is->validate no_is->validate end End: Validated Assay validate->end

Caption: Decision workflow for internal standard selection.

Experimental Protocol: Validation of a Clinical Assay Using a Deuterated Standard

This protocol outlines the key steps for validating a bioanalytical method employing a deuterated internal standard, in line with FDA and EMA guidelines.

1. Materials and Reagents:

  • Certified reference material of the analyte.

  • Deuterated internal standard with a Certificate of Analysis (specifying isotopic and chemical purity).

  • Blank biological matrix from at least six different sources.

  • All necessary solvents and reagents of appropriate purity.

2. Stock and Working Solution Preparation:

  • Prepare separate stock solutions of the analyte and the deuterated IS.

  • Prepare working solutions for calibration standards, QCs, and the IS by diluting the stock solutions.

  • Verify the stability of these solutions at storage and bench-top temperatures.[2]

3. Assessment of Isotopic Purity and Crossover:

  • Objective: To determine the contribution of the unlabeled analyte in the IS solution to the overall analyte signal.

  • Procedure: a. Prepare a solution containing only the deuterated IS at its working concentration. b. Analyze this solution by LC-MS/MS, monitoring the mass transition for the unlabeled analyte. c. The response for the unlabeled analyte should be less than 20% of the analyte response at the LLOQ.[10]

4. Selectivity and Matrix Effect Evaluation:

  • Objective: To assess the potential for interfering compounds in the biological matrix and to evaluate the impact of the matrix on ionization.[2]

  • Procedure: a. Selectivity: Process and analyze blank matrix samples from at least six different sources to ensure no significant interfering peaks are present at the retention times of the analyte and IS. b. Matrix Effect: i. Set 1: Prepare solutions of the analyte (at low and high concentrations) and the IS in a neat solvent. ii. Set 2: Extract blank matrix from the six different sources and then spike the extracted matrix with the analyte and IS at the same concentrations as in Set 1. iii. Calculation: The matrix factor is calculated by comparing the peak areas from Set 2 to those from Set 1. The IS-normalized matrix factor should be consistent across all sources, with a coefficient of variation (%CV) within acceptable limits (typically ≤15%).

5. Calibration Curve, Accuracy, and Precision:

  • Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the analyte.

  • Prepare QC samples at a minimum of four levels: LLOQ, low, medium, and high concentrations.

  • Analyze the calibration curve and QCs in at least three separate runs to determine the accuracy (% bias) and precision (%CV) of the method.

6. Stability Assessment:

  • Evaluate the stability of the analyte in the biological matrix under various conditions:

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.[2]

    • Short-Term (Bench-Top) Stability: At room temperature for a duration representative of sample handling.[2]

    • Long-Term Stability: In the frozen state for a period covering the expected sample storage time.[2]

The following diagram illustrates the validation workflow.

G start Start: Method Validation prep Prepare Stock & Working Solutions start->prep purity Assess IS Purity & Crossover prep->purity selectivity Evaluate Selectivity & Matrix Effect purity->selectivity cal_curve Construct Calibration Curve selectivity->cal_curve accuracy Determine Accuracy & Precision (Intra- & Inter-run) cal_curve->accuracy stability Assess Analyte Stability (Freeze-Thaw, Bench-Top, Long-Term) accuracy->stability report Generate Validation Report stability->report end End: Validated Method report->end

Caption: Bioanalytical method validation workflow.

Conclusion and Recommendations

The use of deuterated internal standards is a cornerstone of modern, high-quality clinical assays. Their ability to mimic the behavior of the analyte provides unparalleled correction for the myriad sources of variability inherent in bioanalysis. While challenges such as isotopic effects and the need for careful purity assessment exist, these are manageable with a thorough understanding of the underlying scientific principles and adherence to regulatory guidelines.

For researchers, scientists, and drug development professionals, the message from regulatory agencies is clear: the use of stable isotope-labeled internal standards, particularly deuterated ones, is not just a recommendation but a critical component of a robust and defensible bioanalytical method.[1][5] Investing in a high-quality, well-characterized deuterated internal standard from the outset can significantly streamline method development and validation, ultimately accelerating the path to regulatory approval and improving patient outcomes. When persistent issues arise with deuterated standards, alternatives like ¹³C or ¹⁵N-labeled standards should be considered.[10]

References

Safety Operating Guide

3-Fluoro-4-(hydroxymethyl)benzonitrile-D2 proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2

As a Senior Application Scientist, I understand that meticulous handling of specialized chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our approach is grounded in established safety protocols from regulatory bodies and detailed chemical hazard analysis, providing you with a self-validating system for waste management.

Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound is an organic nitrile compound. While specific toxicity data for the deuterated form is limited, it should be handled with the same precautions as its non-deuterated analog.

The primary hazards stem from two key aspects of its structure: the nitrile group (-C≡N) and its classification as a hazardous chemical.

  • Nitrile Group Toxicity: Aliphatic nitriles can be metabolized to release the cyanide ion, which is highly toxic.[1] While aryl nitriles are generally more stable, incomplete combustion or reaction with incompatible chemicals can produce highly toxic hydrogen cyanide gas.[1][2] Therefore, all organic nitriles should be treated as potentially serious poisons.[2]

  • GHS Classification: The non-deuterated analog is classified as causing serious eye damage (H318).[3][4] Some suppliers also indicate it is harmful if swallowed, in contact with skin, or inhaled.[5][6]

The deuteration (replacement of hydrogen with deuterium) does not significantly alter the chemical reactivity or toxicity for disposal purposes.[7][8] Therefore, the primary disposal pathway is dictated by its properties as a fluorinated aromatic nitrile.

Table 1: Chemical and Hazard Profile of this compound

PropertyValueSource
Chemical Formula C₈H₄D₂FNO[7]
Molecular Weight 153.15 g/mol [7]
Physical Form Solid
GHS Hazard Statement H318: Causes serious eye damage.[4]
GHS Signal Word Danger
Storage Class 11: Combustible Solids

Disposal Decision Workflow

Navigating the disposal process requires a clear, logical sequence of decisions. The following workflow ensures that all waste streams associated with this compound are managed correctly, from the point of generation to the final hand-off to environmental health and safety (EHS) personnel.

DisposalWorkflow cluster_0 cluster_1 Step 1: Characterization & Segregation cluster_2 Step 2: Containerization & Labeling cluster_3 Step 3: Storage & Disposal start Waste Generation (Unused reagent, contaminated materials) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., residual chemical, contaminated weigh paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing the compound) waste_type->liquid_waste Liquid debris_waste Contaminated Debris (e.g., gloves, pipette tips, empty containers) waste_type->debris_waste Debris container Select a chemically compatible, sealable container for SOLID waste. solid_waste->container liquid_container Select a chemically compatible, sealable container for LIQUID waste. liquid_waste->liquid_container debris_waste->container labeling Label Container with: 'Hazardous Waste' Full Chemical Name & % Concentration Associated Hazards (e.g., 'Toxic', 'Irritant') Accumulation Start Date container->labeling liquid_container->labeling storage Store sealed container in a designated Satellite Accumulation Area (SAA). Ensure segregation from incompatibles (acids, bases, oxidizers). labeling->storage pickup Arrange for disposal via your institution's Environmental Health & Safety (EHS) department. storage->pickup

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocol

This protocol must be executed in compliance with your institution's specific Chemical Hygiene Plan, as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[9][10][11]

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE to prevent exposure.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[6] Given the H318 hazard ("Causes serious eye damage"), goggles are strongly recommended.[4]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[1] Ensure gloves are inspected for tears or holes before use.

  • Body Protection: A standard laboratory coat is required.[6]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[6] All handling of solid waste should ideally be done within a certified chemical fume hood.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.[12][13]

  • Designate a Waste Stream: this compound waste should be categorized as "Solid Organic Hazardous Waste" or a similar designation used by your facility. If it is in solution, it should be collected as "Non-halogenated Organic Solvent Waste" (depending on the solvent used).

  • Avoid Incompatibles: This waste stream must be kept separate from:

    • Strong Acids and Bases: Mixing nitriles with acids or bases can lead to reactions that generate highly toxic hydrogen cyanide gas.[1][2]

    • Strong Oxidizing Agents: Mixing with strong oxidizers can create a violent reaction.[2]

  • Collect Contaminated Materials: All materials that have come into direct contact with the compound, including gloves, weigh boats, pipette tips, and contaminated bench paper, must be disposed of as solid hazardous waste along with the chemical itself.[14]

Step 3: Containerization

The choice of container is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16]

  • Use a Compatible Container: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a screw-top lid is appropriate for the solid waste.[15]

  • Ensure Proper Sealing: The container must be sealable and kept closed at all times except when adding waste.[15][16] This is one of the most common EPA violations and is crucial for preventing spills and the release of vapors.[15]

  • Do Not Overfill: Fill containers to no more than 80-90% capacity to allow for expansion and prevent spills.

Step 4: Labeling

Accurate and complete labeling is a strict regulatory requirement and is essential for safe handling by EHS personnel.[16][17]

  • Attach a Hazardous Waste Tag: Use the official hazardous waste label provided by your institution's EHS department.

  • Complete All Fields: Clearly write the following information:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "this compound".

    • List all components in the container by percentage, including solvents if it is a solution.

    • Indicate the relevant hazards (e.g., "Toxic," "Eye Irritant").

    • The date you first added waste to the container (the "Accumulation Start Date").

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage facility.[15][16]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Secondary Containment: Place the sealed waste container in a larger, chemically resistant tub or tray to contain any potential leaks.[17]

  • Segregation: Ensure the container is stored away from the incompatible materials mentioned in Step 2.

Step 6: Arranging Final Disposal

Laboratory personnel are not authorized to dispose of hazardous chemicals down the drain or in the regular trash.[17][18]

  • Contact EHS: Once the waste container is full or you are approaching the regulatory time limit for storage in an SAA, schedule a pickup with your institution's EHS department.[19]

  • Chain of Custody: EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle to grave" management required by the EPA.[15][20] Final disposal methods for this type of waste typically include high-temperature incineration to turn the waste into less harmful ash.[14]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a dustpan. Avoid creating dust.[4]

    • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container and label it appropriately.

    • Clean the spill area with a suitable solvent and then soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's EHS or emergency response team for cleanup.

References

A Senior Application Scientist's Guide to Handling 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2: PPE, Operational Protocols, and Emergency Response

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the innovation and results our work produces. However, the foundation of groundbreaking research is a steadfast commitment to safety. The compound 3-Fluoro-4-(hydroxymethyl)benzonitrile-D2, while essential for many applications, likely as an isotopic internal standard, possesses hazards inherent to its chemical class that demand our full attention.

This guide moves beyond a simple checklist. It is designed to provide you, a fellow scientist, with the in-depth knowledge and procedural clarity needed to handle this compound with the highest degree of safety. We will explore the "why" behind each safety protocol, ensuring that these practices become an intuitive part of your workflow, thereby building a culture of safety and trust within your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a fluorinated aromatic nitrile. The primary hazards stem from two aspects of its structure: the nitrile group (-C≡N) and its potential as an irritant.

  • Nitrile Group Toxicity: Aromatic nitriles, like benzonitrile, are of toxicological concern because they can be metabolized in the body to release cyanide ions. Cyanide is a potent and rapid-acting toxin that inhibits cellular respiration.[1] Therefore, all routes of exposure—inhalation, ingestion, and dermal absorption—must be meticulously avoided.

  • Irritant Properties: Safety data for the parent compound, 3-Fluoro-4-(hydroxymethyl)benzonitrile, indicates it causes serious eye damage (H318). This necessitates robust eye and face protection.

  • Deuteration (D2): The deuterium labeling does not significantly alter the chemical reactivity or the toxicological profile of the molecule compared to its non-labeled counterpart.[2] It must be handled with the same level of caution.

Given these factors, a thorough risk assessment is mandatory before any work begins. This assessment should guide the selection and implementation of the control measures outlined below.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is your primary barrier against exposure. The following table details the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale & Key Considerations
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4]The compound is classified as causing serious eye damage. Goggles provide a seal around the eyes to protect from dust and splashes. A face shield offers a secondary layer of protection for the entire face.
Hand Protection Chemical-resistant nitrile gloves.[3][5] Ensure gloves are inspected for tears or punctures before each use.[6]Nitrile provides excellent resistance to a wide range of chemicals, including many solvents in which this compound might be dissolved.[7] For prolonged contact or handling larger quantities, consider thicker gloves or double-gloving.[8]
Body Protection A long-sleeved laboratory coat is the minimum requirement.[3] Chemical-resistant aprons or coveralls should be considered for larger-scale operations.Protects skin and personal clothing from contamination.[9] Contaminated lab coats should be removed promptly and decontaminated before reuse.[10]
Respiratory Protection Not typically required when handling small quantities within a certified chemical fume hood.All handling of the solid compound or its solutions should be performed inside a fume hood to control airborne exposure.[3] If a fume hood is not available or if there is a risk of generating aerosols outside of a containment device, a risk assessment must be performed to determine the appropriate level of respiratory protection (e.g., a NIOSH-approved respirator).

Operational Protocols: From Receipt to Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow provides a self-validating system for the safe handling of this compound.

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Prepare Work Area (Fume Hood, Absorbent Liner) don_ppe 2. Don Full PPE (Goggles, Lab Coat, Gloves) weigh 3. Weigh Compound (In Fume Hood, Use Anti-Static Weighing Dish) don_ppe->weigh dissolve 4. Prepare Solution (Add solid to solvent, cap promptly) use 5. Perform Experiment (Keep containers closed when not in use) decon 6. Decontaminate (Wipe down surfaces, glassware) use->decon waste 7. Segregate Waste (Label Hazardous Waste Container) doff_ppe 8. Doff PPE Correctly (Remove gloves last) wash 9. Wash Hands Thoroughly

Diagram 1: Step-by-step workflow for handling the compound.
Step-by-Step Methodology

  • Preparation and Engineering Controls:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

    • Cover the work surface with disposable absorbent liners to contain any potential spills.[11]

    • Ensure that an eyewash station and safety shower are immediately accessible and unobstructed.[10][12]

    • Assemble all necessary equipment (spatulas, glassware, solvents) before retrieving the compound.

  • Handling and Use:

    • Before handling, don all required PPE as specified in the table above.

    • Perform all manipulations, including weighing and solution preparation, within the fume hood to minimize inhalation risk.

    • When weighing the solid, use care to avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly. Keep containers capped or covered when not in active use.

    • Avoid direct contact with the compound. Use spatulas and other appropriate tools for transfers.

  • Storage:

    • Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

    • Ensure the storage area is clearly labeled and access is restricted to authorized personnel.

  • Spill Management:

    • For a small spill: Evacuate non-essential personnel. Wearing your full PPE, cover the spill with an inert absorbent material like vermiculite or dry sand.[3][10]

    • Carefully sweep the absorbed material into a sealable container.

    • Label the container as "Hazardous Waste" with the full chemical name.

    • Decontaminate the spill area with an appropriate solvent and wash thoroughly.

  • Waste Disposal:

    • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[3]

    • Collect waste in a dedicated, clearly labeled, and sealed container.

    • Do not mix this waste with other waste streams.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

Emergency Procedures: A Plan for Rapid Response

In the event of an exposure, immediate and correct action is critical. The primary concern with nitrile compounds is the potential for cyanide poisoning, which can have delayed effects.[9]

Emergency Response Decision Tree

G cluster_routes cluster_actions start Exposure Event Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion action_skin Remove contaminated clothing. Flush skin with water for 15+ minutes. skin->action_skin action_eye IMMEDIATELY flush eyes with water for 15+ minutes at eyewash station. Hold eyelids open. eye->action_eye action_inhalation Move to fresh air immediately. inhalation->action_inhalation action_ingestion DO NOT induce vomiting. Rinse mouth with water. ingestion->action_ingestion end_node Seek IMMEDIATE Medical Attention. Inform personnel of potential cyanide exposure. action_skin->end_node action_eye->end_node action_inhalation->end_node action_ingestion->end_node

Diagram 2: Immediate actions following an exposure event.
First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[8][13] Seek medical attention, especially if irritation persists or if the contact was extensive.

  • Inhalation: Move the individual to fresh air at once.[13] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or administer oxygen.[1][13] Do not use mouth-to-mouth resuscitation.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth thoroughly with water.[15] Seek immediate medical attention.

For all exposures, inform emergency medical personnel that the individual has been exposed to a nitrile compound with the potential for cyanide poisoning. This information is vital for ensuring proper medical treatment, which may include the administration of specific antidotes by healthcare professionals.[13][16]

By integrating these safety protocols and emergency plans into your daily laboratory operations, you not only protect yourself and your colleagues but also uphold the integrity of your research. A safe lab is an efficient and effective lab.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。